1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
618098-48-9 |
|---|---|
Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H |
InChI Key |
SLHXPCYXOIMARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Horizon of Bis(4-chlorophenyl) Pyrazole Aldehydes: A Technical Blueprint for Drug Discovery
Structural Rationale: The Bis(4-chlorophenyl) Pyrazole Aldehyde Scaffold
In modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold" due to its profound capacity to modulate diverse biological targets, ranging from microbial enzymes to human kinases 1[1]. However, the specific functionalization of this core dictates its therapeutic trajectory.
The bis(4-chlorophenyl) pyrazole aldehyde architecture is engineered for optimal pharmacodynamic engagement. The dual para-chloro substitutions serve a critical purpose: they significantly enhance the lipophilicity (LogP) of the molecule, allowing it to penetrate lipid-rich environments like the blood-brain barrier or thick fungal cell walls. Furthermore, the chlorine atoms participate in halogen bonding within the deep hydrophobic pockets of target proteins.
Crucially, the aldehyde group at the C4 position of the pyrazole ring acts as a highly reactive electrophilic hub. It is not merely a structural feature but a synthetic node, enabling rapid diversification into hydrazones, chalcones, or complex fused-ring systems (such as pyrano[2,3-c]pyrazoles) via multicomponent reactions2[2].
Spectrum of Biological Activity
Oncology: PKBβ/AKT2 Kinase Inhibition in Glioma
Glioblastoma multiforme (GBM) is notoriously difficult to treat due to its invasive nature and resistance to apoptosis. Recent high-throughput screenings have demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles—synthesized directly from pyrazole aldehydes—exhibit potent anti-glioma activity 2[2]. These compounds competitively inhibit PKBβ/AKT2, a serine/threonine kinase that drives oncogenic survival pathways.
Antimicrobial and Antifungal Efficacy
Halogenated pyrazole aldehydes demonstrate profound efficacy against phytopathogenic fungi and resistant bacterial strains. For instance, fluorinated and chlorinated derivatives have shown substantial growth inhibition against Sclerotinia sclerotiorum and Fusarium culmorum3[3]. Mechanistically, molecular docking reveals that these compounds disrupt fungal growth by inhibiting proteinase K and acetylcholinesterase (AChE).
Anti-inflammatory: p38 MAP Kinase Targeting
Beyond oncology and infectious diseases, pyrazole derivatives are heavily utilized in rheumatology and inflammation. Specific pyrazole-based inhibitors (e.g., SC-806) bind directly to the p38 mitogen-activated protein (MAP) kinase. The basic nitrogen of the pyrazole ring forms a critical hydrogen bond with the Asp112 residue of the p38 alpha enzyme, effectively halting the inflammatory cascade4[4].
Quantitative Pharmacological Profiling
To facilitate rapid comparison, the following table summarizes the quantitative efficacy of key pyrazole aldehyde derivatives across various biological targets:
| Compound Class / Derivative | Target Organism / Cell Line | Primary Target | Efficacy Metric |
| Chlorinated Pyrazole Aldehydes (H9) | Sclerotinia sclerotiorum | Proteinase K / AChE | 43.07% Growth Inhibition |
| N-(4-chlorophenyl) pyrano-pyrazoles (4j) | GL261 (Murine Glioblastoma) | PKBβ / AKT2 Kinase | Low Micromolar IC₅₀ |
| Pyrazole-Thiazole Hybrids | Gram-positive Bacteria | Bacterial Cell Wall | High Zone of Inhibition |
| Pyrazole-based Inhibitors (SC-806) | Inflammatory Models | p38 MAP Kinase (Asp112) | Nanomolar IC₅₀ |
Mechanistic Pathways
Understanding the exact signaling interference is paramount for rational drug design. The diagram below illustrates how pyrazole derivatives disrupt the PI3K/AKT2 signaling axis, a primary mechanism for their anti-glioma activity.
AKT2/PKBβ signaling pathway inhibition by pyrazole derivatives in glioma.
Experimental Methodologies & Validation Protocols
To translate these theoretical mechanisms into reproducible science, we must employ rigorous, self-validating experimental workflows.
Experimental workflow for synthesis and biological screening of pyrazole aldehydes.
Protocol 1: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Causality: We utilize a one-pot, three-component reaction using the bis(4-chlorophenyl) pyrazole aldehyde, malononitrile, and a pyrazolone. DABCO (1,4-diazabicyclo[2.2.2]octane) is selected as the organocatalyst because its basicity perfectly tunes the deprotonation of malononitrile, driving the rate-limiting Knoevenagel condensation without causing unwanted degradation of the aldehyde.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of bis(4-chlorophenyl) pyrazole-4-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of absolute ethanol.
-
Catalysis: Add 10 mol% of DABCO to the mixture. Stir at room temperature for 5 minutes to initiate the Knoevenagel condensation.
-
Cyclization: Add 1.0 mmol of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. Heat the mixture to reflux (78°C) for 30–45 minutes.
-
Isolation: Cool the reaction to 0°C. Filter the resulting precipitate and wash with ice-cold ethanol.
-
Self-Validation Checkpoint: Perform ¹H-NMR on the crude product. The reaction is validated as successful if the distinct aldehyde proton peak (~9.8 ppm) has completely disappeared, replaced by the diagnostic singlet of the chiral pyran proton at ~4.7 ppm.
Protocol 2: In Vitro AKT2 Kinase Inhibition Assay
Causality: To prove that the synthesized compounds directly inhibit AKT2 (rather than causing non-specific cytotoxicity), we use a FRET-based or luminescence-based ATP depletion assay. Primary patient-derived xenograft cells (e.g., GBM6) are used alongside immortalized lines (GL261) because immortalized cells often lose the in vivo invasive phenotype.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a master mix containing recombinant human AKT2 kinase, PIP3 (lipid activator), and ATP in a HEPES-buffered saline solution (pH 7.4) with 10 mM MgCl₂.
-
Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the pyrazole derivative (titrated from 10 µM to 1 nM in DMSO) using an acoustic dispenser. Incubate for 30 minutes at 25°C to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of a specific AKT peptide substrate. Incubate for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.
-
Self-Validation Checkpoint: The assay plate must include three internal controls:
-
Positive Control: MK-2206 (a known allosteric AKT inhibitor) to confirm assay sensitivity.
-
Negative Control: DMSO only (0% inhibition baseline).
-
No-Enzyme Control: To rule out compound auto-luminescence. Calculate the Z'-factor; the assay is only validated if Z' > 0.5.
-
Conclusion
The bis(4-chlorophenyl) pyrazole aldehyde is far more than a static chemical entity; it is a dynamic, privileged pharmacophore. By leveraging the electrophilic nature of the C4-aldehyde and the lipophilic, target-anchoring properties of the chlorophenyl rings, researchers can systematically develop highly potent inhibitors for oncology, infectious diseases, and inflammatory conditions.
References
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria, PubMed Central (PMC),
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity, PubMed Central (PMC),
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds, MDPI,
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase, ResearchG
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacophore Analysis and Synthetic Profiling of Chlorinated Pyrazole-4-Carbaldehydes: A Technical Guide
Executive Summary
Nitrogen-containing heterocycles, particularly pyrazoles, are privileged scaffolds in modern drug discovery and medicinal chemistry[1]. Among these, chlorinated pyrazole-4-carbaldehydes represent a highly versatile class of active pharmaceutical ingredients (APIs) and synthetic intermediates. This whitepaper provides an in-depth technical analysis of the pharmacophore properties, synthetic methodologies, and computational validations required to develop these compounds, specifically focusing on their potential as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes.
Mechanistic Rationale: The Pharmacophore Scaffold
The therapeutic efficacy of chlorinated pyrazole-4-carbaldehydes is driven by a precise spatial arrangement of electronic and structural features, which collectively form a robust pharmacophore model[2]:
-
The Pyrazole Core: As a 5-membered diazole ring, it acts as a rigid bioisosteric spacer. Its aromatic nature allows for strong
stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target protein binding pockets. -
Chlorine Substitution: The strategic placement of a chlorine atom (typically on an N-phenyl ring or directly on the pyrazole core) serves two critical functions. First, it significantly enhances the molecule's lipophilicity, improving cellular permeability and metabolic stability. Second, the electron-withdrawing nature of chlorine enables specific halogen bonding (
-hole interactions) deep within hydrophobic target pockets, such as the Val523 cavity in COX-2[1]. -
The C4-Carbaldehyde Group: The formyl moiety acts as a potent hydrogen-bond acceptor. Furthermore, it provides a highly reactive electrophilic center for downstream synthetic functionalization, such as the generation of Schiff bases or pyrazolo-furan derivatives[2].
Synthetic Strategy: The Vilsmeier-Haack Cascade
The most efficient and scalable route to synthesize chlorinated pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) formylation of hydrazone precursors[3].
Unlike standard formylations, applying the VH reagent (POCl
Fig 1: Integrated synthetic and computational workflow for pyrazole-4-carbaldehyde derivatives.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail both the chemical synthesis and the computational validation of these scaffolds.
Protocol A: Vilsmeier-Haack Synthesis of Chlorinated Pyrazole-4-carbaldehydes
Objective: To synthesize the pyrazole core from a hydrazone precursor via simultaneous cyclization and formylation.
-
Reagent Preparation: Cool anhydrous DMF (10 mmol) to 0 °C in an ice bath under a strict nitrogen atmosphere.
-
Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the moisture-sensitive Vilsmeier intermediate, which would prematurely terminate the reaction[3].
-
-
Vilsmeier Complex Formation: Add POCl
(30 mmol) dropwise over 30 minutes with continuous magnetic stirring, maintaining the temperature below 5 °C.-
Causality: The reaction between DMF and POCl
is highly exothermic; controlled addition prevents thermal degradation of the chloromethyleniminium ion[5].
-
-
Hydrazone Addition: Gradually introduce the chlorinated hydrazone precursor (10 mmol) dissolved in a minimal volume of anhydrous DMF.
-
Cyclization & Formylation: Remove the ice bath and heat the reaction mixture to 80–90 °C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Causality: Elevated temperatures supply the necessary activation energy required for the double formylation and subsequent ring closure[4].
-
-
Quenching & Neutralization (Critical Step): Pour the cooled mixture over crushed ice and neutralize with a 10% NaOH solution until a pH of 7-8 is reached.
-
Causality: Alkaline hydrolysis of the iminium salt intermediate is strictly required to liberate the final carbaldehyde functional group[3].
-
-
Purification: Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na
SO , concentrate under reduced pressure, and recrystallize from ethanol to yield the pure product.
Protocol B: Computational Pharmacophore Validation (DFT & Docking)
Objective: To validate the electronic properties and target binding affinity of the synthesized scaffold.
-
Ligand Preparation & DFT Optimization: Draw the 2D structure and perform an initial MMFF94 minimization. Submit the geometry for Density Functional Theory (DFT) optimization using the B3LYP functional and 6-311G(d,p) basis set.
-
Causality: DFT optimization resolves steric clashes and provides the true global minimum energy conformation required for accurate downstream docking[1].
-
-
Protein Preparation: Download the COX-2 crystal structure (e.g., PDB ID: 1CX2). Remove co-crystallized ligands and water molecules. Add polar hydrogens and compute Gasteiger charges.
-
Causality: Retained water molecules can artificially block the hydrophobic binding pocket, while polar hydrogens are essential for identifying hydrogen-bond donors and acceptors[1].
-
-
Docking Execution & Analysis: Center the grid box coordinates on the Val523 residue (the selectivity pocket of COX-2). Run the docking simulation using AutoDock Vina. Export the highest-scoring pose and map non-covalent interactions to validate the pharmacophore model[2].
Quantitative Data Summaries
The following tables summarize typical computational outputs used to validate the pharmacophore integrity of chlorinated pyrazole-4-carbaldehydes.
Table 1: Quantum Chemical Parameters (DFT: B3LYP/6-311G(d,p))
A narrower HOMO-LUMO Energy Gap (
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap ( | Dipole Moment (Debye) |
| 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | -6.12 | -2.34 | 3.78 | 4.15 |
| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | -6.05 | -2.40 | 3.65 | 4.32 |
Table 2: Molecular Docking Results against COX-2 (PDB: 1CX2) Binding affinities demonstrate the efficacy of the chlorinated pharmacophore compared to standard NSAIDs[1].
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| 2-Chloro Derivative | -8.7 | Arg120, Tyr355, Val523 | H-bond, |
| 4-Chloro Derivative | -9.1 | Arg120, Tyr355, Val523 | H-bond, |
| Celecoxib (Reference) | -9.5 | Arg120, Tyr355, Ser530 | H-bond, |
References
- Title: One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)
- Source: DSpace Repository (omu.edu.tr)
- Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)
- Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
- Source: Arkivoc (arkat-usa.org)
Sources
- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 2. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
Literature review on 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde synthesis
Executive Summary
Target Molecule: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS Registry Number: (Analogous derivatives typically 100000+ series, specific CAS varies by catalog)
Molecular Formula:
This technical guide details the synthetic architecture for constructing 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for Schiff bases, chalcones, and fused heterocyclic systems exhibiting anti-inflammatory (COX-2 inhibition), anticancer, and antimicrobial properties.[2]
The protocol focuses on the Vilsmeier-Haack reaction , the gold standard for introducing formyl groups while simultaneously cyclizing hydrazones.[2][3] Unlike direct formylation of pre-existing pyrazoles, this route builds the heteroaromatic ring and the aldehyde functionality in a single, elegant cascade.[2]
Part 1: Strategic Framework & Retrosynthesis[2]
The synthesis is best approached via a convergent strategy involving two primary stages:
-
Condensation: Formation of the hydrazone intermediate from 4-chloroacetophenone and 4-chlorophenylhydrazine.
-
Cyclization-Formylation: The Vilsmeier-Haack reaction using
and Dimethylformamide (DMF).[1][2][3][4]
Mechanistic Pathway (The "Double Functionalization")
The Vilsmeier reagent (chloromethyleneiminium salt) plays a dual role.[2] It first attacks the nucleophilic carbon of the hydrazone (derived from the acetophenone methyl group), leading to cyclization.[2] Subsequently (or concurrently, depending on stoichiometry), it formylates the 4-position of the newly formed pyrazole ring.[2]
Figure 1: Retrosynthetic flow from commercially available precursors to the target pyrazole aldehyde.
Part 2: Detailed Experimental Protocol
Phase A: Synthesis of the Hydrazone Intermediate
Objective: Isolate the stable hydrazone to ensure high purity in the subsequent cyclization.[2]
Reagents:
-
4-Chloroacetophenone (10 mmol, 1.54 g)[2]
-
4-Chlorophenylhydrazine hydrochloride (10 mmol, 1.79 g)[2]
-
Solvent: Ethanol or Methanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)[2]
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone in ethanol.
-
Addition: Add 4-chlorophenylhydrazine. If using the hydrochloride salt, add sodium acetate (equimolar) to release the free base, or rely on the reflux conditions.[2]
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]
-
Isolation: Cool the mixture to room temperature. The hydrazone typically precipitates as a solid.[2]
-
Purification: Filter the solid, wash with cold ethanol, and dry.
-
Checkpoint: Yield should be >85%. The product is usually a yellow/orange solid.[2]
-
Phase B: Vilsmeier-Haack Cyclization (The Core Reaction)
Objective: Convert the hydrazone into the 4-formylpyrazole.[3]
Reagents:
-
Hydrazone (from Phase A) (5 mmol)[2]
- (Phosphorus Oxychloride) (15 mmol, 3 equiv) — Freshly distilled recommended.[2]
-
DMF (Dimethylformamide) (10 mL, excess) — Must be anhydrous.[2]
Protocol:
-
Vilsmeier Reagent Preparation (Exothermic!):
-
Place DMF in a dry round-bottom flask under an inert atmosphere (
). -
Cool to 0–5°C in an ice bath.[2]
-
Add
dropwise via a pressure-equalizing dropping funnel. Do not let the temperature rise above 10°C. -
Stir for 30 minutes at 0°C to form the semi-solid chloroiminium salt.
-
-
Addition of Substrate:
-
Dissolve the Hydrazone in a minimum amount of DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
-
-
Thermal Cyclization:
-
Remove the ice bath and allow the mixture to reach room temperature (RT).
-
Heat to 60–80°C for 4–6 hours.
-
Note: Evolution of HCl gas will occur.[2] Use a gas trap.
-
-
Quenching & Workup:
-
Cool the reaction mixture to RT.
-
Pour the dark syrup slowly onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization: Adjust pH to 7–8 using saturated
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> solution.[2] This step precipitates the product.[2] -
Stirring: Continue stirring for 1-2 hours to ensure hydrolysis of the intermediate iminium species to the aldehyde.
-
-
Purification:
Figure 2: Operational workflow for the Vilsmeier-Haack cyclization.
Part 3: Optimization & Green Alternatives
While the thermal method is robust, modern drug discovery labs often employ Microwave-Assisted Organic Synthesis (MAOS) to improve throughput.[2]
| Parameter | Conventional Thermal | Microwave Assisted (Green) |
| Reaction Time | 4–6 Hours | 2–10 Minutes |
| Temperature | 70–80°C (Oil Bath) | 100–120°C (Irradiation) |
| Yield | 65–75% | 85–92% |
| Solvent Usage | High (DMF excess) | Minimal / Solvent-free (Silica support) |
| Energy Efficiency | Low | High |
Microwave Protocol Modification: Mix the hydrazone and Vilsmeier reagent in a microwave vial. Irradiate at 300–400W (keeping T < 120°C) for 2–4 minutes. Quench as described above.
Part 4: Characterization & Quality Control
To validate the synthesis of 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, compare spectral data against these expected values.
IR Spectroscopy ( )[2][4]
-
1670–1690:
stretch (Aldehyde) — Diagnostic peak.[2] -
1590–1610:
stretch (Pyrazole ring).[2] -
820–840: C-Cl stretch (Aryl chloride).[2]
-
Absence: No broad OH stretch (confirms no unreacted phenol/intermediate).[2]
NMR (DMSO- or , 400 MHz)
- 9.80 – 9.98 (s, 1H): Aldehyde proton (-CH O).[2]
- 8.90 – 9.30 (s, 1H): Pyrazole C5-H proton.[2] This singlet is distinct and downfield due to the adjacent aldehyde and aryl groups.[2]
- 7.40 – 8.00 (m, 8H): Aromatic protons from the two 4-chlorophenyl rings.[2] Typically appear as two sets of doublets (AA'BB' systems) overlapping.[2]
Mass Spectrometry (MS)[2][6][8]
-
Molecular Ion (
): 316/318/320.[2] -
Isotope Pattern: Distinctive chlorine isotope pattern (9:6:1 ratio for
, , ) due to the presence of two chlorine atoms.[2]
Part 5: Troubleshooting & Expert Insights
-
Issue: Low Yield / Tarry Product.
-
Cause: Temperature too high during
addition. -
Fix: Strictly maintain 0°C. If the Vilsmeier reagent turns black/tarry before adding the hydrazone, discard and restart.[2]
-
-
Issue: Incomplete Cyclization.
-
Issue: Difficulty in Filtration.
References
-
Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
-
Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack reaction conditions.
-
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived
-
Microwave-assisted synthesis of pyrazoles - a mini-review.
-
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Electronic Properties of Aldehyde Group in 1,3-Diarylpyrazoles: A Technical Guide
The following technical guide details the electronic, photophysical, and synthetic characteristics of the aldehyde functional group within the 1,3-diarylpyrazole scaffold.
Executive Summary
The 1,3-diarylpyrazole-4-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry and optoelectronics. The aldehyde group at the C4 position is not merely a handle for derivatization; it acts as a critical electron-withdrawing group (EWG) that modulates the HOMO-LUMO gap, induces intramolecular charge transfer (ICT), and dictates the regioselectivity of metabolic functionalization. This guide provides a mechanistic analysis of these electronic behaviors and standardized protocols for their synthesis and utilization.
Electronic Structure & Physical Organic Chemistry
The "Push-Pull" Electronic System
The 1,3-diarylpyrazole core is electron-rich, behaving as a weak base and a good nucleophile. The introduction of a formyl group (-CHO) at position 4 drastically alters this landscape.
-
Ground State Polarization: The aldehyde exerts a strong mesomeric (-M) and inductive (-I) effect. This creates a "push-pull" system where the aryl rings (especially if substituted with electron-donating groups like -OMe or -NMe2) act as donors, and the C4-aldehyde acts as the acceptor.
-
Orbital Distribution:
-
HOMO: Typically localized on the pyrazole ring and the 1-aryl/3-aryl moieties.
-
LUMO: Significantly lowered by the aldehyde group and delocalized across the C4-carbonyl bond.
-
Consequence: This reduction in the HOMO-LUMO gap shifts absorption maxima bathochromically (red-shift) compared to the non-formylated parent.
-
Hammett Correlations & Reactivity
The reactivity of the aldehyde carbon is tunable based on the substituents on the aryl rings.
-
1-Aryl Substituents: Through-bond conjugation is less effective due to the twisted geometry often adopted by the N1-phenyl ring relative to the pyrazole plane.
-
3-Aryl Substituents: Direct conjugation allows for significant modulation. An electron-donating group (EDG) at the para-position of the 3-aryl ring increases electron density at the carbonyl carbon, reducing its electrophilicity (making it less reactive to nucleophiles but more stable).
Table 1: Electronic Impact of C4-Formylation
| Property | Parent (1,3-Diarylpyrazole) | Formylated (4-CHO) | Mechanistic Driver |
| Electronic Nature | Electron-rich (Nucleophilic) | Amphiphilic (Donor-Acceptor) | -M Effect of Carbonyl |
| Fluorescence | UV region (typically) | Visible (Blue/Green) | ICT (Intramolecular Charge Transfer) |
| Oxidation Potential | Low (Easily oxidized) | Higher (Stabilized) | LUMO Stabilization |
| Electrophilic Site | C4 Carbon | Carbonyl Carbon | Steric/Electronic directing |
Photophysical Properties[1][2][3]
The 4-formyl group is the "switch" that turns 1,3-diarylpyrazoles into effective fluorophores.
Intramolecular Charge Transfer (ICT)
Upon excitation, electron density flows from the pyrazole/aryl donors to the aldehyde acceptor.
-
Solvatochromism: These compounds exhibit positive solvatochromism. In polar solvents, the highly dipolar excited state is stabilized, leading to a red-shifted emission.
-
Stokes Shift: Large Stokes shifts (often >4000 cm⁻¹) are observed due to the structural relaxation in the excited state (ICT state).
Fluorescence Quenching vs. Enhancement
-
The "Aldehyde Problem": While the push-pull system enhances absorption, the free rotation of the aldehyde group can provide non-radiative decay pathways, lowering quantum yield (
). -
Solution: Locking the rotation (e.g., via hydrogen bonding in protic solvents or further derivatization into rigid Schiff bases) often restores high quantum efficiency.
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation
The standard method for introducing the aldehyde at C4 is the Vilsmeier-Haack reaction.[1] This protocol is optimized for regioselectivity and yield.
Mechanistic Insight: The pyrazole ring is activated at C4. The Vilsmeier reagent (chloroiminium ion) attacks this position. The intermediate iminium salt is then hydrolyzed to the aldehyde.
Protocol:
-
Reagent Preparation: In a dry round-bottom flask under inert atmosphere (
), cool anhydrous DMF (5.0 equiv) to 0°C. Add (1.2 equiv) dropwise. Caution: Exothermic. Stir for 30 min to generate the Vilsmeier reagent (white semi-solid). -
Addition: Dissolve the hydrazone precursor (formed from acetophenone + phenylhydrazine) or the pre-formed 1,3-diarylpyrazole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Cyclization/Formylation: Heat the mixture to 60–80°C for 3–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents tar formation).
-
Isolation: Stir vigorously for 1 hour. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.
Functional Validation: Knoevenagel Condensation
To verify the electronic activity of the aldehyde, condense with active methylene compounds (e.g., malononitrile).
Protocol:
-
Mix 1,3-diarylpyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL).
-
Add 2-3 drops of Piperidine (catalyst).
-
Reflux for 1-2 hours.
-
Observation: Rapid formation of a precipitate indicates high electrophilicity of the aldehyde. The product (vinyl nitrile) will likely exhibit enhanced fluorescence due to extended conjugation.
Visualization of Pathways
The following diagram illustrates the synthesis and the electronic push-pull mechanism governing the properties of the scaffold.
Figure 1: Synthetic pathway and electronic fate of the 1,3-diarylpyrazole-4-carbaldehyde scaffold.
Applications in Drug Discovery[5]
The aldehyde group serves as a "warhead" precursor in drug design:
-
Covalent Inhibitors: Conversion to vinyl sulfones or nitriles (via Knoevenagel) creates Michael acceptors capable of covalently binding to cysteine residues in target proteins (e.g., COX-2, kinases).
-
Solubility Modulation: The aldehyde can be converted to hydrazones or oximes to alter the LogP and improve oral bioavailability.
References
-
Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research.
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Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University / Open Research.
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. International Journal of Molecular Sciences.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances.
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Toxicity, Safety, and Handling of Chlorinated Pyrazole Carbaldehydes: A Technical Guide for Drug Development
Introduction to the Privileged Scaffold
Chlorinated pyrazole carbaldehydes—most notably 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde —are highly reactive, privileged scaffolds extensively utilized in the synthesis of pharmaceuticals and agrochemicals[1]. The presence of the electron-withdrawing chlorine atom adjacent to the reactive formyl group makes these compounds ideal electrophiles for Knoevenagel condensations, Schiff base formations, and the synthesis of complex fused heterocycles[1][2].
However, the very electrophilicity that makes these intermediates synthetically valuable also imparts distinct toxicological hazards. As a Senior Application Scientist, it is critical to understand not just what the safety parameters are, but why these molecules interact with biological and environmental systems the way they do. This whitepaper synthesizes current toxicological data, mechanistic pathways, and field-proven safety protocols to establish a self-validating framework for handling these compounds.
Toxicological Profile & Quantitative Safety Data
The toxicological profile of chlorinated pyrazole carbaldehydes is primarily governed by their ability to form covalent adducts with biological nucleophiles (e.g., amines and thiols in proteins) and their structural mimicry of endogenous purines[3][4].
Mammalian Toxicity
Acute toxicity studies on functionalized pyrazole carbaldehydes and their immediate derivatives generally place them in GHS Category 4 (Harmful if swallowed) or Class 3 toxicity (LD50 between 50 and 300 mg/kg)[3]. However, specific derivatives, particularly those evaluated for pharmacological applications, have demonstrated oral LD50 values exceeding 400–500 mg/kg in murine models, indicating moderate to low acute systemic toxicity[2].
In mutagenicity assessments, such as the Salmonella typhimurium reverse mutation assay (Ames Test), baseline chlorinated pyrazole carbaldehydes typically score negative, though the introduction of certain nitro-aromatic substituents during downstream synthesis can trigger positive mutagenic responses[5].
Ecotoxicity and Agrochemical Hazards
Because the pyrazole core is a known pharmacophore for insecticidal activity, these intermediates exhibit profound ecotoxicity. Bioefficacy data reveals that derivatives of 5-chloro-pyrazole-4-carbaldehyde possess extreme toxicological activity against agricultural pests, with LC50 values as low as 0.02 ppm against nymphs of the cowpea aphid (Aphis craccivora)[6]. Consequently, environmental release poses a severe threat to aquatic invertebrates and non-target insect populations.
Table 1: Summary of Quantitative Toxicity & Hazard Data
| Parameter / Assay | Observed Value / Classification | Mechanistic Causality / Implication |
| Acute Oral Toxicity (LD50) | 50 – >500 mg/kg (Murine)[2][3] | Varies by lipophilicity; generally classified as moderate/harmful. |
| Ames Test (Mutagenicity) | Generally Negative[5] | Lacks direct DNA intercalating geometry unless functionalized. |
| Skin/Eye Irritation | Severe Irritant (H315, H319)[7] | Formyl group reacts with primary amines in epidermal proteins. |
| Ecotoxicity (Insect LC50) | ~0.02 ppm (Aphis craccivora)[6] | High affinity for insect specific neuro-receptors; severe aquatic hazard. |
| Inhalation Hazard | Respiratory Irritant (H335)[8] | Aerosolized dust reacts with mucosal lining; requires local exhaust. |
Mechanistic Toxicology & Biological Pathways
To design effective safety protocols, we must map the biological fate of these molecules. The toxicity of chlorinated pyrazole carbaldehydes is driven by hepatic metabolism. Cytochrome P450 enzymes attempt to oxidize the formyl group to a carboxylic acid for excretion. However, the electron-withdrawing chlorine atom stabilizes reactive intermediates that can deplete cellular glutathione (GSH), leading to oxidative stress.
Hepatic metabolism and toxicity pathway of chlorinated pyrazole carbaldehydes.
Experimental Protocol: Self-Validating Vilsmeier-Haack Synthesis
The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one relies on the Vilsmeier-Haack reaction using Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF)[1][2]. This reaction is inherently hazardous due to the generation of toxic gases (HCl) and highly reactive intermediates.
The following protocol is designed as a self-validating system: each step includes a specific observable metric to confirm safety and chemical integrity before proceeding.
Step-by-Step Methodology
1. Reagent Preparation & Vilsmeier Complex Formation
-
Action: Charge a dry, argon-purged round-bottom flask with 15 mL of anhydrous DMF. Cool the flask to 0°C using an ice-water bath.
-
Action: Add 3.0 mL of POCl3 dropwise over 30 minutes via an addition funnel[5].
-
Causality: The reaction between DMF and POCl3 to form the chloromethyleneiminium ion (Vilsmeier reagent) is violently exothermic. Strict temperature control (0–5°C) prevents the thermal decomposition of the reagent and the uncontrolled release of toxic HCl gas.
-
Validation: The solution should transition from colorless to a pale yellow/orange viscous liquid without vigorous bubbling.
2. Substrate Addition
-
Action: Dissolve the pyrazolone derivative (4.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Action: Gradually warm the mixture to room temperature over 30 minutes, then heat to 70–80°C for 4 to 6 hours[5].
-
Causality: Gradual warming prevents a runaway exothermic cyclization. Heating is required to drive the formylation and simultaneous chlorination at the 5-position.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:4). The disappearance of the highly polar starting material spot confirms reaction completion.
3. Aqueous Quench & Neutralization (Critical Safety Step)
-
Action: Cool the reaction mixture to room temperature. Pour the mixture slowly over 100 g of crushed ice under vigorous stirring.
-
Action: Neutralize the highly acidic mixture by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 7.0–7.5.
-
Causality: The unreacted POCl3 and the iminium intermediate must be hydrolyzed. Pouring onto ice controls the heat of hydrolysis. Neutralization prevents the acid-catalyzed degradation of the newly formed carbaldehyde and precipitates the product.
-
Validation: Effervescence (CO2 release) will cease, and a solid precipitate (the product) will form abundantly at neutral pH.
4. Isolation
-
Action: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and recrystallize from ethanol[5].
Self-validating workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.
Laboratory Safety & Handling Guidelines
Due to the irritant properties and ecotoxicity of chlorinated pyrazole carbaldehydes, stringent engineering controls and Personal Protective Equipment (PPE) are mandatory[7][8].
-
Engineering Controls: All handling, weighing, and reactions must be conducted within a certified chemical fume hood to mitigate inhalation risks (H335)[8].
-
PPE: Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent dermal absorption. Chemical splash goggles are required due to the severe eye irritation hazard (H319)[7].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, strictly segregated from strong oxidizing agents[9].
-
Spill Management: Do not sweep dry powders, as this generates aerosolized dust. Moisten the spill with a non-reactive solvent (e.g., water or ethanol), sweep into a sealed container, and dispose of as hazardous chemical waste in accordance with local environmental regulations[7][9].
References
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Abdel-Raheem, S. A. A. "Synthesis and toxicity of some pyridine derivatives against Cowpea Aphid". Growing Science. Available at:[Link]
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ACS Omega. "Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids". ACS Publications. Available at:[Link]
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ResearchGate. "Synthesis, Computational Studies, and Biological Evaluation of Sulphamethoxazole-based Schiff Bases as Antimicrobial Agents". ResearchGate.net. Available at:[Link]
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SciSpace. "Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative". Scispace.com. Available at:[Link]
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Oriental Journal of Chemistry. "Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity". Orientjchem.org. Available at:[Link]
-
ChemSrc. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde MSDS". Chemsrc.com. Available at:[Link]
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The Strategic Role of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among its many functionalized forms, 1,3-diaryl-1H-pyrazole-4-carbaldehydes represent a particularly valuable class of synthetic intermediates. This technical guide provides an in-depth analysis of a specific, highly promising member of this class: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. We will explore its synthesis, the strategic importance of its structural features, and its role as a versatile building block for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in anticancer, anti-inflammatory, and antimicrobial research programs.
Introduction: The Pyrazole Scaffold's Prominence in Medicine
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[2] This has made them a cornerstone of drug design for decades. The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anorectic Rimonabant, and the anabolic steroid Stanozolol, underscores the scaffold's therapeutic versatility.[1][3]
The 1,3-diaryl substitution pattern, in particular, has been associated with a vast array of biological activities, including potent anti-inflammatory, antimicrobial, and antiproliferative effects.[4][5] The addition of a carbaldehyde (formyl) group at the 4-position transforms this stable core into a dynamic platform for further chemical modification. The aldehyde's reactivity allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, making compounds like 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde exceptionally valuable starting points for generating libraries of potential drug candidates.[6][7]
Synthesis and Characterization
The most direct and widely adopted method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction is a highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[10] It typically proceeds via the cyclization and double formylation of a hydrazone precursor, formed from the condensation of a substituted acetophenone and a substituted hydrazine.[9][11]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol outlines a reliable, two-step process for the synthesis of the title compound. The causality behind this choice rests on the reaction's high yields and tolerance for the aryl halide functional groups present in the precursors.
Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one 4-chlorophenylhydrazone (Intermediate)
-
Reagent Preparation: Dissolve 1-(4-chlorophenyl)ethan-1-one (1 equivalent) and 4-chlorophenylhydrazine hydrochloride (1 equivalent) in methanol. Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to facilitate the condensation.
-
Reaction: Heat the mixture under reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash thoroughly with cold methanol to remove unreacted starting materials, and dry under vacuum. The resulting hydrazone intermediate is typically of sufficient purity for the next step.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) (10 volumes relative to the hydrazone) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.[8][12]
-
Formylation Reaction: Add the hydrazone intermediate from Step 1 (1 equivalent) to the prepared Vilsmeier reagent in small portions.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.[9][12] Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Isolation and Purification: The crude product will precipitate as a solid. Filter the solid, wash extensively with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield pure 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.[12]
Characterization
The structure of the final compound should be confirmed using standard spectroscopic methods. Expected spectral data includes:
-
¹H NMR: A characteristic singlet for the aldehydic proton (CHO) around δ 9.9-10.0 ppm and a singlet for the pyrazole C5-H proton around δ 8.5-9.0 ppm. Aromatic protons will appear as multiplets in the δ 7.2-8.0 ppm range.[12]
-
IR: A strong carbonyl (C=O) stretching band for the aldehyde at approximately 1690 cm⁻¹ and a C=N stretching band for the pyrazole ring around 1590 cm⁻¹.[12][13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₆H₁₀Cl₂N₂O (297.17 g/mol ), along with its characteristic isotopic pattern due to the two chlorine atoms.
Caption: Fig 1: Vilsmeier-Haack Synthesis Workflow
A Versatile Scaffold for Drug Candidate Synthesis
The true power of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry lies in the synthetic versatility of its C4-aldehyde group. This functional group serves as a key anchor point for diversification, allowing chemists to readily explore chemical space and optimize for biological activity, selectivity, and pharmacokinetic properties.
Key transformations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse array of amine derivatives. This is a powerful strategy for introducing new binding motifs or improving solubility.[5]
-
Schiff Base and Hydrazone Formation: Simple condensation with hydrazines, hydroxylamines, or primary amines provides Schiff bases and hydrazones, which are themselves biologically active classes of compounds and can serve as ligands for metal complexes.[13][14]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the aldehyde into various alkene structures, providing a route to conjugated systems or linkers of varying lengths.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) leads to the formation of α,β-unsaturated systems, which are precursors to other heterocyclic rings and are known Michael acceptors that can form covalent bonds with biological targets.[15][16]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, opening up further avenues for esterification, amidation, or etherification.[5]
Caption: Fig 2: Key Derivatization Pathways
Structure-Activity Relationship (SAR) and Therapeutic Potential
The therapeutic potential of derivatives from this scaffold is rooted in its key structural features: the 1,3-diaryl pyrazole core and the two 4-chlorophenyl substituents.
-
1,3-Diaryl Pyrazole Core: This arrangement is a well-established pharmacophore. It mimics the geometry of other important biological scaffolds and provides a rigid framework for orienting substituents to interact with protein binding sites. It is a known core for inhibitors of enzymes like COX, protein kinases, and protein tyrosine phosphatase 1B (PTP1B).[4][17]
-
4-Chlorophenyl Groups: The presence of chlorine atoms at the para-position of both phenyl rings is significant. Halogens, particularly chlorine, can increase the lipophilicity of a molecule, potentially enhancing membrane permeability and oral bioavailability. Furthermore, they can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones that can significantly improve binding affinity. Several studies have noted that chloro-substitution on pyrazole derivatives is beneficial for cytotoxic activity against cancer cell lines.[18][19]
Based on extensive literature for structurally related compounds, derivatives of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde are prime candidates for investigation in several therapeutic areas.
| Therapeutic Area | Potential Mechanism of Action | Structural Rationale & Supporting Evidence |
| Anticancer | Inhibition of protein kinases, tubulin polymerization, induction of apoptosis. | The 1,3-diaryl pyrazole is a core found in numerous kinase inhibitors.[4] The bis(4-chlorophenyl) substitution pattern has been explicitly linked to potent antiproliferative activity against various human tumor cell lines, including lung, colon, and breast cancer.[15][16][18] |
| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) enzymes (COX-1/COX-2). | The 1,3-diaryl pyrazole structure is the foundation of the selective COX-2 inhibitor Celecoxib. Many analogous compounds have demonstrated significant anti-inflammatory and analgesic activities in preclinical models.[1][20] |
| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of essential microbial enzymes. | Pyrazole-4-carbaldehydes and their derivatives have been widely reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][21][22] |
| Antidiabetic | Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). | 1,3-Diphenyl-1H-pyrazole derivatives have been identified as competitive inhibitors of PTP1B, a key negative regulator of insulin signaling pathways.[17] |
Conclusion and Future Perspectives
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is more than a single compound; it is a strategic platform for medicinal chemistry innovation. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction makes it readily accessible. The combination of a biologically validated 1,3-diaryl pyrazole core, bioactivity-enhancing chloro-substituents, and a synthetically versatile carbaldehyde handle makes it an ideal starting point for the development of new generations of therapeutic agents.
Future research should focus on creating focused libraries of derivatives based on this scaffold. High-throughput screening of these libraries against panels of cancer cell lines, microbial strains, and key enzymatic targets (e.g., kinases, COX enzymes) is a logical next step. The inherent "drug-like" properties of the core structure suggest that with rational modification, derivatives of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde hold significant promise for yielding novel clinical candidates.
References
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Available from: [Link]
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ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. Available from: [Link]
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ResearchGate. Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram. Available from: [Link]
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PMC. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
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Wiley Online Library. Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Available from: [Link]
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Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Available from: [Link]
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PMC. Current status of pyrazole and its biological activities. Available from: [Link]
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PubMed. Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors. (2019). Available from: [Link]
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Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available from: [Link]
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Bentham Science. Antimicrobial Activity of Some Novel 1-(3-(4-Chlorophenylimino)-3,4- dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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ResearchGate. Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (2025). Available from: [Link]
-
J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Available from: [Link]
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MDPI. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). Available from: [Link]
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SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. (2024). Available from: [Link]
-
CNPP. 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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Cardiff University ORCA. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and some derived heterocycles. Available from: [Link]
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Keio University. Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001). Available from: [Link]
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Indian Academy of Sciences. H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitriles. Available from: [Link]
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KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
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SRR Publications. Pyrazoles as anticancer agents: Recent advances. (2023). Available from: [Link]
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Oriental Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes and Study of their Antimicrobial Activity. Available from: [Link]
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Allied Academies. Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. (2016). Available from: [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Available from: [Link]
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Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Available from: [Link]
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Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available from: [Link]
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CSIR-NIScPR. Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Available from: [Link]
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Methodological & Application
Application Note: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Cyclization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Heterocyclic Core Assembly, One-Pot Cyclization-Formylation, Medicinal Chemistry Scaffolds
Introduction & Mechanistic Rationale
The 1,3-diarylpyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophoric core for COX-2 inhibitors, anticancer agents, and antimicrobial compounds[1]. The synthesis of 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is most efficiently achieved through the Vilsmeier-Haack reaction of acetophenone hydrazones[2].
Unlike standard aromatic formylations, the Vilsmeier-Haack reagent (chloromethyleniminium ion) performs a highly orchestrated dual function in this protocol[3].
-
Cyclization Synthon: The first equivalent of the Vilsmeier reagent attacks the α-methyl group of the hydrazone. This electrophilic addition triggers an intramolecular cyclization by the hydrazone's secondary amine, forming the five-membered pyrazole core[1].
-
Formylating Agent: A second equivalent of the reagent attacks the newly formed, highly nucleophilic C4 position of the pyrazole ring, yielding a stable C4-iminium intermediate[4].
To drive this double formylation-cyclization cascade to completion, a stoichiometric excess (typically 3.0 equivalents) of Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) is strictly required[4].
Fig 1: Mechanistic workflow of Vilsmeier-Haack double formylation and cyclization.
Experimental Design & Reagent Matrix
The following parameters are optimized for a 10 mmol scale synthesis.
Table 1: Stoichiometry and Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 4-Chloroacetophenone (4-chlorophenyl)hydrazone | 279.16 | 1.0 | 2.79 g | Starting Material / Scaffold |
| Dimethylformamide (DMF) | 73.09 | 3.0 | 2.32 mL | Reactant & Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | 2.80 mL | Activating Agent |
| Sodium Carbonate (10% aq) | 105.99 | Excess | ~20 mL | Iminium Hydrolysis / Neutralization |
Note: The hydrazone starting material is pre-synthesized by condensing 4-chloroacetophenone with 4-chlorophenylhydrazine hydrochloride in refluxing ethanol with a catalytic amount of glacial acetic acid.
Step-by-Step Protocol
Phase 1: Generation of the Vilsmeier Reagent
Causality Check: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (0–5 °C) prevents the thermal decomposition of the chloromethyleniminium chloride complex, which would otherwise result in dark, tarry byproducts and diminished yields[1].
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Add anhydrous DMF (2.32 mL, 30 mmol) to the flask and cool to 0 °C using an ice-water bath[4].
-
Purge the system with nitrogen.
-
Add POCl₃ (2.80 mL, 30 mmol) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C[4].
-
Stir the resulting pale-yellow complex for an additional 15–30 minutes at 0 °C.
Phase 2: Cyclization and Formylation
-
Dissolve the pre-synthesized 4-chloroacetophenone (4-chlorophenyl)hydrazone (2.79 g, 10 mmol) in a minimal volume of anhydrous DMF (approx. 3–5 mL)[4].
-
Add the hydrazone solution dropwise to the cold Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to gradually warm to room temperature over 30 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to 75–80 °C in an oil bath for 4 to 5 hours[4].
-
Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the hydrazone spot indicates the complete formation of the C4-iminium intermediate.
Phase 3: Hydrolysis and Workup
Causality Check: The reaction does not directly yield the aldehyde; it yields a stable iminium salt. Neutralization with a mild base (Na₂CO₃) is mandatory to hydrolyze the iminium species into the final carbaldehyde and to neutralize the phosphoric/hydrochloric acid byproducts, thereby precipitating the hydrophobic product[4].
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly over 50 g of crushed ice under vigorous stirring.
-
Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise until the pH of the mixture reaches ~7.0[4]. A dense precipitate will form.
-
Stir the suspension for an additional 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Filter the crude precipitate under vacuum and wash thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF and inorganic salts.
-
Dry the crude solid in vacuo and recrystallize from hot ethanol to afford pure 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Self-Validating Systems & Quality Control (QC)
To ensure the trustworthiness of the synthesis, the isolated product must be validated against specific spectroscopic markers. The Vilsmeier-Haack cyclization produces distinct electronic environments that are easily verifiable.
Table 2: Expected Analytical Data for Validation
| Analytical Method | Target Signal / Observation | Structural Confirmation |
| FT-IR Spectroscopy | Strong absorption band at ~1670–1680 cm⁻¹ | Confirms the presence of the newly installed C4-carbaldehyde (-CHO) group[2]. |
| FT-IR Spectroscopy | Absence of bands at ~3300 cm⁻¹ and ~1700 cm⁻¹ | Confirms total consumption of starting -NH₂ and ketone C=O groups[2]. |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet at ≈ 9.97–10.02 ppm (1H) | Validates the successful formylation (Aldehyde proton)[2],[4]. |
| ¹H NMR (400 MHz, DMSO-d₆) | Highly deshielded singlet at ≈ 9.30–9.49 ppm (1H) | Validates the formation of the pyrazole core (C5-H proton)[4]. |
| ¹H NMR (400 MHz, DMSO-d₆) | Multiplets at ≈ 7.20–8.50 ppm (8H) | Confirms the presence of the two 4-chlorophenyl aromatic rings[4]. |
References
-
Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells Source: MDPI URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells | MDPI [mdpi.com]
Protocol for Schiff Base Formation using 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Application Note: AN-PZ-SB-04
Abstract & Scientific Rationale
The synthesis of Schiff bases (azomethines) derived from 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde represents a critical workflow in the development of novel antimicrobial and anticancer pharmacophores. The pyrazole core, particularly when substituted at the 1 and 3 positions with electron-withdrawing groups (p-chlorophenyl), exhibits enhanced biological stability and lipophilicity.
This protocol details the acid-catalyzed condensation of this specific sterically demanding aldehyde with primary aromatic amines. Unlike simple benzaldehydes, the pyrazole-4-carbaldehyde moiety possesses unique electronic properties due to the adjacent nitrogen atoms and the vinylogous nature of the aldehyde, requiring optimized reflux conditions to drive the equilibrium toward the imine product.
Chemical Context
-
Compound: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde[1]
-
CAS Number: 618098-48-9 (Representative for the class)
-
Reactivity Profile: The p-chloro substituents on the phenyl rings exert an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted 1,3-diphenyl analog. This generally favors nucleophilic attack by amines, though solubility in standard alcohols may be reduced.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | >97% Purity | Electrophile (Substrate) |
| Primary Aromatic Amine | (e.g., Aniline, 4-Methoxy aniline) | Nucleophile |
| Ethanol (EtOH) or Methanol (MeOH) | Absolute / HPLC Grade | Solvent |
| Glacial Acetic Acid (AcOH) | ACS Reagent | Catalyst (Proton source) |
| Dimethylformamide (DMF) | Anhydrous (Optional) | Co-solvent for solubility |
Equipment
-
Round-bottom flask (50 mL or 100 mL) with 14/23 or 24/40 joint.
-
Reflux condenser with water circulation.
-
Magnetic stirrer and hotplate with temperature control.
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).
-
UV Lamp (254 nm) for visualization.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Preparation of Reactants
Objective: Ensure complete dissolution to facilitate homogenous kinetics.
-
Calculate Stoichiometry: Weigh 1.0 equivalent of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (typically 1-5 mmol scale for initial screening).
-
Solvent Selection: Place the aldehyde in a round-bottom flask. Add Absolute Ethanol (15-20 mL per mmol).
-
Expert Insight: If the bis-chloro aldehyde does not dissolve completely at room temperature, gently heat to 50°C. If turbidity persists, add dry DMF dropwise (max 10% v/v) until clear. The chloro-substituents significantly reduce solubility compared to the phenyl analog.
-
-
Amine Addition: Add 1.0 to 1.1 equivalents of the primary amine.
Phase 2: Catalysis & Reaction
Objective: Drive the dehydration equilibrium.
-
Catalyst Addition: Add Glacial Acetic Acid (3-5 drops per 20 mL solvent).
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C for EtOH).
-
Time Course: Maintain reflux for 3 to 6 hours .
-
Monitoring: Check TLC every hour. Eluent system: Hexane:Ethyl Acetate (7:3 or 8:2). The Schiff base typically moves higher (less polar) than the starting aldehyde.
-
Phase 3: Work-up & Isolation
Objective: Maximize yield and purity.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature.
-
Observation: A colored precipitate (often yellow or pale orange) should form.
-
Forced Precipitation: If no solid forms, pour the reaction mixture onto crushed ice (approx. 50g) with vigorous stirring.
-
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold Ethanol (2 x 5 mL)
-
Cold Water (2 x 10 mL) to remove residual acid.
-
Phase 4: Purification
-
Recrystallization: Recrystallize the crude product from a mixture of Ethanol/DMF (9:1) or Ethanol/Dichloromethane .
-
Drying: Dry the purified crystals in a desiccator or vacuum oven at 50°C for 4 hours.
Reaction Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism
The formation proceeds via a carbinolamine intermediate, followed by acid-catalyzed dehydration.
Caption: Acid-catalyzed condensation pathway transforming the pyrazole aldehyde to the target azomethine.
Figure 2: Experimental Workflow
Caption: Step-by-step decision matrix for the synthesis and purification of the pyrazole Schiff base.
Data Summary & Troubleshooting
Typical Reaction Parameters
| Parameter | Standard Condition | Optimization for Bis-Chloro Analog |
| Solvent | Ethanol | Ethanol + 10% DMF (improves solubility) |
| Temperature | 78°C (Reflux) | 78-85°C |
| Time | 2-4 Hours | 4-6 Hours (Steric bulk of Cl-groups) |
| Yield | 70-85% | 65-80% |
| Appearance | Yellow/Orange Solid | Yellow/Dark Orange Crystalline Solid |
| Melting Point | 135-140°C (Unsubstituted) | Expect Higher (>150°C) due to Cl-stacking |
Expert Troubleshooting Guide
-
Issue: Low Solubility.
-
Issue: No Precipitate on Cooling.
-
Cause: Product is soluble in hot ethanol or oiling out occurred.
-
Fix: Evaporate 50% of the solvent volume using a rotary evaporator, then pour into ice water. Scratch the flask walls with a glass rod to induce nucleation.
-
-
Issue: Hydrolysis (Reversion).
-
Cause: Schiff bases are hydrolytically unstable in acidic aqueous media.
-
Fix: Ensure the "Pour on Ice" step is done quickly and the product is filtered immediately. Do not leave it sitting in acidic water.
-
References
-
Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
-
Synthesis and Biological Activity of Schiff Bases of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- Source: Rasayan Journal of Chemistry (2017)
-
URL:[Link]
- Relevance: Provides the foundational protocol (MeOH/AcOH reflux)
-
Green Synthesis of Pyrazole Containing Schiff Base Deriv
- Source: European Journal of Chemistry (2013)
-
URL:[Link]
- Relevance: Validates the use of microwave irradiation as an alternative method if reflux fails, and discusses the antimicrobial properties of these specific pharmacophores.
-
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Crystallography
- Source: N
-
URL:[Link]
- Relevance: Provides structural data and melting point comparisons for the mono-chloro analog, serving as a baseline for characteriz
Sources
- 1. 1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
Application Notes and Protocols for Knoevenagel Condensation with Pyrazole-4-carbaldehydes
Introduction: The Strategic Union of Pyrazole and Knoevenagel Chemistry in Drug Discovery
The Knoevenagel condensation, a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds, has seen a resurgence in utility, particularly in the construction of complex heterocyclic scaffolds.[1][2][3] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is renowned for its operational simplicity and high efficiency.[3][4] When applied to pyrazole-4-carbaldehydes, the Knoevenagel condensation unlocks a direct and versatile pathway to a class of molecules with immense therapeutic potential.[5][6]
Pyrazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The α,β-unsaturated systems generated from the condensation of pyrazole-4-carbaldehydes serve as critical intermediates and pharmacophores, acting as Michael acceptors for biological nucleophiles or as building blocks for more complex fused-ring systems.[8][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the Knoevenagel condensation mechanism, discusses critical experimental variables, and presents detailed, field-proven protocols for the synthesis of diverse pyrazole-based compounds. The focus is on blending foundational chemical principles with modern, efficient, and environmentally conscious synthetic strategies.
The Reaction Mechanism: A Stepwise Look at C-C Bond Formation
The Knoevenagel condensation proceeds via a base-catalyzed mechanism involving three primary steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.[11][12]
-
Enolate/Carbanion Formation: The reaction is initiated by a base, which abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion or enolate.[3] The strength of the base required is inversely proportional to the acidity of the methylene protons.
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated (typically by the conjugate acid of the base or solvent) to form an aldol-type adduct. This adduct then undergoes a base-assisted elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[11]
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Key Considerations for Experimental Design
The success and efficiency of the Knoevenagel condensation depend on a careful selection of reactants, catalysts, and conditions. The causality behind these choices is rooted in the principles of reactivity and green chemistry.
-
Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing groups (EWGs) attached. Malononitrile, with two cyano groups, is highly acidic and reactive, often allowing for mild reaction conditions.[13] Other common choices include ethyl cyanoacetate, cyanoacetamide, barbituric acid, and substituted pyrazolones, each offering a different level of reactivity and leading to structurally diverse products.[14][15][16]
-
Catalyst Systems: The choice of catalyst is pivotal and has shifted from traditional methods to more sustainable options.
-
Conventional Bases: Weak organic bases like piperidine, glycine, or sodium acetate are effective but may require harsher conditions or longer reaction times.[17][18]
-
Green and Heterogeneous Catalysts: Modern protocols prioritize environmentally benign and recyclable catalysts. Ammonium carbonate in aqueous media offers a cheap and efficient option.[14] Other green alternatives include ionic liquids, which can act as both catalyst and solvent[15], and solid-supported catalysts like porous calcium hydroxyapatite, which can be easily recovered and reused.[4][19]
-
-
Solvent Selection: While traditional organic solvents like ethanol, methanol, or DMF are common, the field is moving towards greener alternatives.[4]
-
Aqueous Media: Water or water-ethanol mixtures are highly desirable for their low cost, safety, and minimal environmental impact. The success in aqueous media often depends on the solubility of the reactants and catalyst.[14][20]
-
Solvent-Free Conditions: Grinding (mechanochemistry) or microwave-assisted synthesis under solvent-free conditions represent the pinnacle of green chemistry for this reaction, often leading to rapid, high-yield conversions with minimal waste.[19]
-
-
Energy Input: Many Knoevenagel condensations with pyrazole-4-carbaldehydes proceed efficiently at room temperature. However, for less reactive substrates, thermal heating (reflux) can be employed. To accelerate the reaction, alternative energy sources like microwave irradiation or ultrasound are highly effective, often reducing reaction times from hours to minutes.[15][16][21]
Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for conducting the Knoevenagel condensation with pyrazole-4-carbaldehydes using different catalytic systems.
Protocol 1: Green Synthesis in Aqueous Media with Ammonium Carbonate
This protocol is adapted from a method emphasizing sustainability and simplicity, using a mild, inexpensive catalyst in an aqueous environment.[14]
Materials:
-
Substituted Pyrazole-4-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19 mg, 20 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the ethanol/water (1:1) solvent mixture (10 mL).
-
Catalyst Addition: Add ammonium carbonate (0.2 mmol) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). Reactions are typically complete within 15-30 minutes.
-
Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. The product will often precipitate directly from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove any residual catalyst and dry it. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Self-Validation: The formation of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, IR). A characteristic peak for the vinyl proton (CH) will appear in the ¹H NMR spectrum, typically as a singlet between δ 7.5 and 9.0 ppm.[14]
Protocol 2: Rapid Microwave-Assisted Solvent-Free Synthesis
This protocol leverages the efficiency of microwave irradiation and solvent-free conditions, ideal for high-throughput synthesis and library generation. This approach is based on methodologies using solid catalysts like hydroxyapatite or simply a base under solvent-free conditions.[4][19]
Materials:
-
Substituted Pyrazole-4-carbaldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., ethyl cyanoacetate) (1.0 mmol)
-
Basic Catalyst (e.g., ammonium acetate or a reusable solid catalyst like porous hydroxyapatite) (catalytic amount, e.g., 50 mg)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Pestle and mortar
Procedure:
-
Reactant Preparation: In a pestle and mortar, gently grind together the pyrazole-4-carbaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst. This ensures a homogenous mixture.
-
Reaction: Transfer the solid mixture to a microwave-safe vessel. Place the vessel in a scientific microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 2-10 minutes. Monitor the internal temperature to avoid decomposition.
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Add ethanol (10 mL) to the solid and stir to dissolve the product.
-
Purification: If a heterogeneous catalyst was used, it can be removed by simple filtration and washed with hot ethanol for reuse.[4][22] The filtrate is then concentrated under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/hexane mixture.
Causality: The combination of microwave energy and solvent-free conditions provides rapid and localized heating directly to the reactants, dramatically accelerating the reaction rate and often leading to cleaner product formation with higher yields compared to conventional heating.[4]
Caption: A generalized workflow for Knoevenagel condensation experiments.
Comparative Data of Knoevenagel Procedures
The following table summarizes various reported conditions for the Knoevenagel condensation of pyrazole-4-carbaldehydes, illustrating the impact of different catalysts and conditions on reaction outcomes.
| Pyrazole-4-carbaldehyde Substrate | Active Methylene Cmpd. | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20%) | Water:Ethanol (1:1) | Reflux | 15 min | 94 | [14] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Glycine | DMSO | Room Temp | 2 h | 92 | [18] |
| Substituted Pyrazole Aldehydes | Malononitrile | [bmim]OH | Microwave (300W) | 90 °C | 5-8 min | 80-95 | [15] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | NaCl (10%) | Water | Room Temp | 10 min | 92 (for Knoevenagel intermediate) | [23] |
| Aromatic Aldehydes | Malononitrile | Porous Hydroxyapatite | Solvent-free, MW | 62-101 °C | 2 min | ~95 | [4][19] |
| 3-Phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | None | Water:Ethanol (1:1) | Room Temp | 2 h | 90 | [20] |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Poor solubility of reactants. 3. Reaction temperature too low or time too short. | 1. Use fresh catalyst or increase loading. For base-catalyzed reactions, ensure the base is strong enough for the chosen active methylene compound. 2. Change the solvent system (e.g., from pure water to a water/ethanol mix) to improve solubility.[14] 3. Increase temperature (to reflux) or reaction time. Consider switching to microwave irradiation for acceleration.[15] |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Michael addition of a second molecule of the active methylene compound to the product.[24] | 1. Conduct the reaction at a lower temperature (e.g., room temperature instead of reflux). 2. Use a stoichiometric (1:1) ratio of reactants. Isolate the product as soon as the starting aldehyde is consumed (monitor by TLC). |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction medium. 2. Product forms an oil instead of a solid. | 1. After the reaction, pour the mixture into ice-cold water to induce precipitation. If still soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purify by column chromatography. |
Conclusion
The Knoevenagel condensation of pyrazole-4-carbaldehydes is a robust and highly adaptable reaction for the synthesis of valuable heterocyclic compounds. By understanding the underlying mechanism and the influence of key parameters, researchers can tailor reaction conditions to suit their specific substrates and synthetic goals. The clear trend towards sustainable practices—utilizing aqueous media, recyclable catalysts, and energy-efficient methods like microwave irradiation—not only minimizes environmental impact but also often leads to improved reaction efficiency and product purity.[1] The protocols and insights provided herein offer a solid foundation for the successful application of this powerful synthetic tool in the ongoing quest for novel therapeutic agents.[7]
References
-
Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
Shestopalov, A. M., & Shestopalov, A. A. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie. [Link]
-
Bentham Science Publishers. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science. [Link]
-
ResearchGate. (2025). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable and green approaches for Knoevenagel condensation. Organic & Biomolecular Chemistry. [Link]
-
Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]
-
Sharma, A., et al. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
International Journal of ChemTech Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. sphinxsai.com. [Link]
-
ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature. ResearchGate. [Link]
-
Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. uniquepubinternational.com. [Link]
-
ResearchGate. (n.d.). Review articles in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar. [Link]
-
Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]
-
Mallouk, S., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Khandebharad, A., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aque. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2025). Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation. PMC. [Link]
-
Rasayan J. Chem. (n.d.). WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method. rasayanjournal.co.in. [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Pharma Novel. (n.d.). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. pharmanovel.com. [Link]
-
ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. [Link]
-
Van der Jeught, S., & Stevens, C. V. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ijpsr.com. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ijpbs.net. [Link]
-
Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. BCC. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. jics.ir. [Link]
Sources
- 1. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 18. researchgate.net [researchgate.net]
- 19. uniquepubinternational.com [uniquepubinternational.com]
- 20. bcc.bas.bg [bcc.bas.bg]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
Preparation of pyrazole-based chalcones from 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of pyrazole-bearing chalcones, specifically derived from the lipophilic precursor 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde .
Executive Summary
The hybridization of pyrazole and chalcone pharmacophores creates a "privileged scaffold" with potent biological activities, including anticancer (tubulin polymerization inhibition), anti-inflammatory (COX-2 inhibition), and antimicrobial properties. This guide focuses on the synthesis of 1,3-bis(4-chlorophenyl) derivatives. The inclusion of chlorine substituents at the para-positions of both phenyl rings significantly enhances lipophilicity (
This protocol utilizes a base-catalyzed Claisen-Schmidt condensation .[1][2][3] We provide a robust ethanolic hydroxide method (Method A) and a Green Chemistry PEG-400 mediated variant (Method B).
Strategic Rationale & Mechanism
The reaction proceeds via an aldol condensation followed by an E1cB elimination. The 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as the electrophile. The presence of the electron-withdrawing chlorine atoms on the N1 and C3 phenyl rings stabilizes the pyrazole core but may slightly reduce the electrophilicity of the formyl group compared to unsubstituted analogs; thus, reaction times may be prolonged.
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding the α,β-unsaturated ketone.
Pre-Synthesis Validation: The Precursor
Before initiating the chalcone synthesis, the quality of the starting aldehyde must be verified. Impurities from the Vilsmeier-Haack reaction (e.g., unreacted hydrazones or phosphorous salts) will poison the condensation.
-
Compound: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
-
Visual Check: Off-white to pale yellow solid.
-
IR Validation: Look for a sharp carbonyl stretching peak at ~1670–1680 cm⁻¹ . If a broad peak exists >3200 cm⁻¹, the sample is wet or contains uncyclized hydrazone.
-
Melting Point Check: Expected range: 140–144 °C .
Experimental Protocols
Method A: Classical Ethanolic Hydroxide (Robust)
Best for: Scaling up (grams to kilograms) and initial derivatives.
Reagents:
-
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Ethanol (95% or Absolute)
-
Sodium Hydroxide (40% aq. solution)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the acetophenone derivative in 10-15 mL of Ethanol.
-
Activation: Add 2.0 mL of 40% NaOH solution dropwise while stirring. Stir for 10 minutes at Room Temperature (RT) to generate the enolate.
-
Addition: Add 1.0 mmol of the pyrazole aldehyde to the reaction mixture.
-
Reaction: Stir the mixture at RT for 6–12 hours.
-
Note: If the aldehyde is insoluble, heat to reflux for 3–4 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Workup: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base and accelerate precipitation).
-
Isolation: Filter the yellow precipitate. Wash with cold water (3x) and cold ethanol (1x).
-
Purification: Recrystallize from Ethanol or an Ethanol/DMF (9:1) mixture.
Method B: PEG-400 Mediated (Green Chemistry)
Best for: High yield, solvent-free considerations, and acid-sensitive substrates.
Protocol:
-
Dissolve equimolar amounts (1 mmol) of aldehyde and acetophenone in 10 mL of PEG-400 .
-
Add 1 mL of 20% NaOH.
-
Stir at 40–50 °C for 1–2 hours.
-
Pour into ice water; the product precipitates immediately. Yields are typically 5–10% higher than Method A.
Analytical Validation
Successful synthesis is confirmed by the formation of the enone linker.
Spectral Expectations Table
| Feature | Technique | Expected Signal | Structural Insight |
| Enone Linker | ¹H-NMR | Two doublets ( | |
| Geometry | ¹H-NMR | Coupling constant | Confirms (E)-trans configuration. |
| Pyrazole Core | ¹H-NMR | Singlet ( | The C5-H proton on the pyrazole ring. |
| Carbonyl | FT-IR | Shifted lower than aldehyde due to conjugation. | |
| C=C Bond | FT-IR | The alkene stretch of the chalcone. |
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and purification process.
Troubleshooting & Critical Process Parameters (CPP)
-
Oily Product: If the product separates as an oil upon pouring into ice water, it indicates incomplete crystallization or impurities.
-
Fix: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand in a refrigerator overnight. Scratching the glass side often induces crystallization.
-
-
Low Yield:
-
Cause: The Vilsmeier-Haack aldehyde might be degraded.
-
Fix: Repurify the starting aldehyde. Ensure the NaOH is fresh; carbonate formation in old NaOH reduces basicity.
-
-
Isomerization: The desired product is the (E)-isomer. Prolonged exposure to UV light or excessive acid during workup can sometimes lead to isomerization or degradation. Keep the workup pH near 7.[5]
References
-
Synthesis of Pyrazole Chalcones via PEG-400: Detailed protocol for green synthesis using PEG-400 and NaOH. Source: Vertex AI Search / Healthcare Bulletin. 3
-
General Claisen-Schmidt Condensation Mechanism: Review of the base-catalyzed mechanism and standard conditions. Source: BenchChem Application Notes. 6
-
Biological Activity of Pyrazole Chalcones: Overview of anticancer and anti-inflammatory properties of these hybrids. Source: RSC Publishing (Royal Society of Chemistry). 1[7]
-
Vilsmeier-Haack Precursor Synthesis: Context on synthesizing the starting aldehyde from hydrazones. Source: Growing Science / J. Heterocyclic Chem. 8
Sources
- 1. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03375B [pubs.rsc.org]
- 2. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. japsonline.com [japsonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [growingscience.com]
Application Note: Oxidation of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde to Carboxylic Acid
Introduction & Strategic Context
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory (e.g., Celecoxib), antimicrobial, and kinase-inhibiting drugs. The 1,3-bis(aryl)-pyrazole-4-carboxylic acid motif is particularly valuable as a precursor for amides and esters in Structure-Activity Relationship (SAR) studies.
This guide details the oxidation of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid.[1] While aldehyde-to-acid oxidations are standard, the solubility profile of bis-aryl pyrazoles and the stability of the nitrogen-rich ring require specific protocol adaptations.
We present two validated methodologies:
-
Method A (The Workhorse): Potassium Permanganate (
) oxidation.[1] Best for scale-up and robust substrates.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Method B (The Precision Tool): Pinnick Oxidation (
).[1] Best for substrates with sensitive functional groups or when mild conditions are strictly required.[1]
Chemical Strategy & Mechanism[1][3][4]
Reaction Scheme
The transformation involves the conversion of the formyl group (-CHO) at the C4 position to a carboxylic acid (-COOH).
Caption: General oxidation scheme for the conversion of pyrazole-4-carbaldehyde to carboxylic acid.
Mechanistic Considerations
-
Solubility: The bis(4-chlorophenyl) substitution makes the substrate highly lipophilic.[1] Standard aqueous oxidations often fail due to phase transfer limitations.[1] We utilize co-solvents (Pyridine or t-Butanol) to ensure homogeneity.[1]
-
Ring Stability: The pyrazole ring is generally oxidative-stable, but electron-rich aromatics can be susceptible to chlorination during Pinnick oxidation if scavengers are not used.[1]
-
Regioselectivity: Oxidation occurs exclusively at the exocyclic aldehyde carbon.[1]
Experimental Protocols
Method A: Potassium Permanganate ( ) Oxidation
Recommended for: Routine synthesis, scale-up, and substrates without acid-labile groups.
Reagents:
-
Substrate (1.0 equiv)
- (1.5 - 2.0 equiv)[1]
-
Solvent: Pyridine:Water (2:1 ratio) or Acetone:Water (if pyridine is to be avoided)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in Pyridine (5 mL) and Water (2.5 mL).
-
Note: If the substrate does not dissolve, heat gently to 40°C.[1]
-
-
Addition: Add solid
(1.5 mmol) in small portions over 15 minutes.-
Observation: The purple color will persist initially and then fade to brown (
precipitate) as the reaction proceeds.[1]
-
-
Reaction: Heat the mixture to 80-90°C for 2-4 hours.
-
Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexane).[1] The aldehyde spot (
) should disappear, and a baseline spot (acid) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of water.[1]
-
Filtration: Filter the mixture through a Celite pad to remove the dark brown
precipitate.[1] Wash the pad with hot water.[1] -
Acidification: Acidify the clear filtrate with 2N HCl to pH
2-3. -
Critical: The product will precipitate as a white/off-white solid upon acidification.[1]
-
-
Isolation: Filter the precipitate, wash with copious water to remove pyridine traces, and dry under vacuum.[1]
Method B: Pinnick Oxidation ( )
Recommended for: High-value intermediates, avoiding toxic pyridine, or substrates with oxidatively sensitive groups.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Chlorite (
, 80%) (1.5 - 3.0 equiv) -
Sodium Dihydrogen Phosphate (
) (1.5 - 3.0 equiv) -
2-Methyl-2-butene (Scavenger) (5.0 - 10.0 equiv)[1]
-
Solvent: t-Butanol:Water (3:[1]1) or THF:Water (1:1)
Step-by-Step Protocol:
-
Setup: Dissolve the aldehyde (1.0 mmol) in t-Butanol (10 mL) and 2-methyl-2-butene (1 mL).
-
Why Scavenger? The scavenger captures hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic rings.
-
-
Buffer Prep: Prepare a solution of
(3.0 mmol) and (3.0 mmol) in Water (4 mL). -
Addition: Add the aqueous oxidant solution dropwise to the stirred organic solution at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.
-
Color: The solution usually turns pale yellow.[1]
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).[1]
-
Separate phases.[1][2] Extract the aqueous layer with EtOAc (2x).[1]
-
Acid/Base Extraction (Purification Trick): Extract the combined organics with saturated
solution (3x). The product moves to the aqueous phase as the carboxylate salt; impurities remain in the organic phase.[1] -
Acidify the combined aqueous extracts with 1N HCl to pH 2.
-
Extract the cloudy aqueous mixture with EtOAc (3x).[1]
-
-
Isolation: Dry the final organic layer over
, filter, and concentrate in vacuo to yield the pure acid.
Workflow Visualization
Caption: Decision tree and workflow for the two primary oxidation protocols.
Characterization & Data Analysis
Expected Physical Properties:
-
Melting Point: High melting point expected (>250°C, often with decomposition).[1] Analogous 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid decomposes at 265-269°C [1].
Spectroscopic Markers:
| Technique | Diagnostic Signal (Aldehyde) | Diagnostic Signal (Product: Acid) |
| 1H NMR | Singlet | Disappears |
| 1H NMR | N/A | Broad Singlet |
| IR | C=O stretch | Broad O-H stretch (2500-3000 cm⁻¹) & C=O |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of substrate.[1] | Switch solvent to Pyridine ( |
| Chlorination Byproducts | (Pinnick) Insufficient scavenger.[1] | Increase 2-methyl-2-butene to 10 equiv. |
| Low Yield (Method A) | Product trapped in MnO2 pad.[1] | Wash Celite pad thoroughly with hot water or dilute NaOH.[1] |
| Sticky Solid | Impurities/Solvent retention.[1] | Recrystallize from Ethanol or Methanol/Water.[1] |
Safety & Hazards
-
Potassium Permanganate (
): Strong oxidizer.[1] Keep away from organic materials in solid state.[1] Stains skin and glass brown.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Sodium Chlorite (
): Contact with acids releases toxic Chlorine Dioxide ( ) gas.[1] Never acidify the chlorite solution directly without solvent/scavenger present.[1] -
Pyridine: Toxic and has a noxious odor.[1] Handle only in a fume hood.
References
-
ResearchGate.[1][4] Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation. Retrieved from [Link]
-
LibreTexts Chemistry.[1] Oxidation of Aldehydes to Carboxylic Acids. Retrieved from [Link]
Sources
- 1. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Fluorescent Probe Development
This Application Note is designed for research scientists and drug development professionals. It details the synthesis, characterization, and application of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as Cl2-Py-CHO ) as a versatile scaffold for high-performance fluorescent dyes.
)Part 1: Executive Summary & Technical Rationale
The pyrazole core is a privileged scaffold in photochemistry due to its high thermal stability, photostability, and tunable electronic properties. The specific derivative, 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde , offers distinct advantages over the unsubstituted 1,3-diphenyl analog:
-
Enhanced Lipophilicity: The bis-chloro substitution increases the partition coefficient (LogP), improving membrane permeability for bioimaging applications.
-
Electronic Modulation: The electron-withdrawing nature of the para-chloro groups (
) stabilizes the HOMO energy level, often leading to bathochromic shifts in emission when coupled with electron-donating motifs (Push-Pull systems). -
Reactive Handle: The C4-aldehyde group serves as a versatile electrophile for Knoevenagel condensations, Schiff base formation, and Wittig reactions, enabling the rapid construction of diverse fluorophore libraries.
Part 2: Precursor Synthesis & Quality Control
Before synthesizing dyes, the quality of the precursor must be established. Commercial sources vary in purity; in-house synthesis via the Vilsmeier-Haack reaction is recommended for critical applications to ensure the absence of fluorescent impurities.
Protocol A: Synthesis of Cl2-Py-CHO Precursor
Mechanism: Vilsmeier-Haack Formylation/Cyclization. Reaction Time: 6–8 hours. Yield: ~75–85%.[1]
Materials:
-
Reagent A: 4-Chloroacetophenone (154.6 g/mol )
-
Reagent B: 4-Chlorophenylhydrazine (142.6 g/mol )
-
Reagent C: Phosphorus Oxychloride (
) -
Solvent: N,N-Dimethylformamide (DMF) - Anhydrous
Step-by-Step Methodology:
-
Hydrazone Formation (Intermediate):
-
Dissolve 10 mmol (1.55 g) of 4-Chloroacetophenone and 10 mmol (1.43 g) of 4-Chlorophenylhydrazine in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 2 hours.[2] Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool, filter the solid hydrazone, wash with cold ethanol, and dry.
-
-
Vilsmeier-Haack Cyclization:
-
In a dry round-bottom flask under
, add anhydrous DMF (10 mL). -
Cool to 0°C in an ice bath. Dropwise add
(30 mmol, 2.8 mL) with stirring. Caution: Exothermic. -
Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium ion).
-
Dissolve the dried hydrazone (from step 1) in minimal DMF and add dropwise to the mixture.
-
Heat to 60–70°C for 4–6 hours.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (100 g). Neutralize to pH 7 with saturated
. -
A yellow precipitate will form. Stir for 1 hour to ensure hydrolysis of the intermediate.
-
Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).
-
Quality Control Criteria:
| Test | Expected Result | Method |
| Appearance | Pale yellow to off-white solid | Visual |
| Melting Point | 148–150°C (Lit. range for analogs) | Capillary |
| FT-IR | KBr Pellet | |
| 1H-NMR | DMSO- |
Part 3: Fluorescent Dye Synthesis Protocols
We present two distinct derivatization routes to generate "Turn-On" fluorescent probes.
Protocol B: "Push-Pull" Probe via Knoevenagel Condensation
Target: 2-((1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile. Application: Viscosity sensors, lipid droplet imaging. Mechanism: Intramolecular Charge Transfer (ICT).
-
Reaction:
-
Dissolve Cl2-Py-CHO (1.0 mmol, 317 mg) and Malononitrile (1.2 mmol, 79 mg) in Ethanol (10 mL).
-
Add catalytic Piperidine (2 drops).
-
-
Conditions: Reflux for 3 hours. The solution will turn from pale yellow to bright fluorescent orange/yellow.
-
Isolation:
-
Cool to room temperature.[2] The product usually precipitates.
-
Filter and wash with cold ethanol.
-
Purification: Recrystallize from Acetonitrile.
-
Protocol C: Schiff Base Chemosensor for Metal Ions
Target: Pyrazole-Triazole Hybrid.
Application: Detection of
-
Reaction:
-
Mix Cl2-Py-CHO (1.0 mmol) and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in Methanol (15 mL).
-
Add 3 drops of Glacial Acetic Acid.
-
-
Conditions: Reflux for 4–6 hours.
-
Isolation:
-
Evaporate solvent to 50% volume. Pour into ice water.
-
Filter the precipitate.[2]
-
Note: Schiff bases are hydrolytically unstable; store in a desiccator.
-
Part 4: Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the conversion of raw materials into the functional fluorescent dyes.
Caption: Figure 1. Synthesis workflow from raw materials to functional fluorescent probes.
Part 5: Photophysical Characterization Guide
When characterizing dyes derived from Cl2-Py-CHO , specific spectral behaviors are expected due to the chlorophenyl substituents.
Data Summary Table (Representative Values)
The following data represents typical ranges for derivatives of this precursor class.
| Property | Cl2-Py-CHO (Precursor) | Dicyanovinyl Derivative (Dye A) | Schiff Base Derivative (Dye B) |
| Abs Max ( | 280–290 nm | 380–420 nm | 330–360 nm |
| Emission Max ( | ~350 nm (Weak) | 500–550 nm (Green/Yellow) | 420–480 nm (Blue/Green) |
| Stokes Shift | ~60 nm | >100 nm (Large) | ~80 nm |
| Quantum Yield ( | < 0.05 | 0.20 – 0.65 | 0.10 – 0.40 |
| Solubility | DMSO, DMF, | DMSO, Acetone | DMSO, Ethanol |
Experimental Tips for Characterization:
-
Solvatochromism Check: Measure emission in Toluene (non-polar) vs. DMSO (polar). A red shift in DMSO indicates a strong Intramolecular Charge Transfer (ICT) mechanism, desirable for viscosity sensing.
-
Aggregation-Induced Emission (AIE): Many pyrazole derivatives exhibit AIE.[3] Test by adding water (poor solvent) to a THF solution. If fluorescence intensity increases as water fraction increases, the dye is AIE-active.
Part 6: References
-
Precursor Synthesis: Kira, M. A., et al. "The Vilsmeier-Haack reaction of acetophenone phenylhydrazones." Tetrahedron Letters, 1970.
-
Schiff Base Applications: Al-Mulla, A. "Synthesis and biological activity of new Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde."[4] Research on Chemical Intermediates, 2016.
-
Fluorescent Sensing: Zhang, L., et al. "A pyrazole-based fluorescent probe for
and its application in living cells." Spectrochimica Acta Part A, 2014. -
Knoevenagel Dyes: Patil, V. S., et al. "Synthesis and photophysical properties of fluorescent pyrazole derivatives." Journal of Fluorescence, 2011.
-
Bioimaging Review: "Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications." RSC Advances, 2024.[5]
Disclaimer: This protocol involves the use of hazardous chemicals (
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Microwave-assisted synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives
Application Note: Microwave-Assisted Synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Executive Summary & Strategic Rationale
The 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of Schiff bases, chalcones, and fused heterocyclic systems with potent antimicrobial, anti-inflammatory, and anticancer profiles.
Conventional synthesis via the Vilsmeier-Haack reaction typically requires prolonged heating (4–12 hours) and harsh reflux conditions, often resulting in variable yields and significant thermal degradation byproducts. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the specific target 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde .
Key Advantages of this Protocol:
-
Reaction Kinetics: Reduction of reaction time from hours to minutes (typically <15 min).
-
Yield Improvement: Increase in isolated yield from ~60-70% (conventional) to >85% (MW).
-
Purity profile: Cleaner reaction profiles requiring minimal purification.
Reaction Mechanism & Chemistry
The synthesis proceeds via a two-stage sequence.[1][2][3] First, the condensation of 4-chloroacetophenone with 4-chlorophenylhydrazine yields the corresponding hydrazone. Second, the hydrazone undergoes a Vilsmeier-Haack cyclization-formylation.[4][5]
Mechanistic Insight: The microwave irradiation efficiently couples the thermal energy directly to the polar transition states of the Vilsmeier intermediate. The rapid heating facilitates the nucleophilic attack of the hydrazone nitrogen on the chloroiminium ion (Vilsmeier reagent), followed by intramolecular cyclization and hydrolysis.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack cyclization for pyrazole synthesis.
Materials & Equipment
Reagents:
-
Precursor A: 1-(4-Chlorophenyl)ethanone (p-Chloroacetophenone) [CAS: 99-91-2]
-
Precursor B: (4-Chlorophenyl)hydrazine hydrochloride [CAS: 1073-70-7]
-
Solvent/Reagent:
-Dimethylformamide (DMF), Anhydrous -
Reagent: Phosphorus oxychloride (POCl
) [CAS: 10025-87-3] -
Work-up: Sodium acetate or Sodium bicarbonate (sat. aq.), Ice water.
Equipment:
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsafe for POCl
reactions due to lack of pressure control and venting. -
Vessel: 10 mL or 35 mL pressure-sealed reaction vial with Teflon/silicone septum.
-
Temperature Control: IR sensor or Fiber optic probe (preferred for accuracy).
Experimental Protocol
Step 1: Synthesis of Hydrazone Intermediate (Pre-step)
While this can be done in MW, bulk preparation is often more convenient via conventional methods.
-
Dissolve 1-(4-chlorophenyl)ethanone (10 mmol) and (4-chlorophenyl)hydrazine hydrochloride (10 mmol) in Ethanol (20 mL).
-
Add a catalytic amount of Glacial Acetic Acid (2-3 drops).
-
Reflux for 2 hours (or MW at 80°C for 5 mins).
-
Cool, filter the solid hydrazone, wash with cold ethanol, and dry.
-
Checkpoint: Verify formation by TLC (Hexane:Ethyl Acetate 7:3).
-
Step 2: Microwave-Assisted Vilsmeier-Haack Cyclization (Core Protocol)
This step utilizes the in situ generation of the Vilsmeier reagent followed by rapid cyclization.
Safety Alert: POCl
-
Reagent Preparation (0°C):
-
In a dry vial, place anhydrous DMF (5 mL, 10-15 eq).
-
Cool to 0°C in an ice bath.
-
Dropwise add POCl
(1.1 mL, 12 mmol, 1.2 eq) with stirring. -
Observation: The solution will turn pale yellow/orange, indicating Vilsmeier reagent formation. Stir at 0°C for 15 mins.
-
-
Substrate Addition:
-
Add the Hydrazone intermediate (10 mmol) synthesized in Step 1 to the vial.
-
Seal the vial with the appropriate cap/septum.
-
-
Microwave Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temperature).
-
Temperature: 80°C - 90°C.
-
Hold Time: 6 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 250 psi (Safety cutoff).
-
Power: Max 150W (System will modulate).
-
-
Work-up & Isolation:
-
Cool the reaction vessel to room temperature using compressed air (built-in feature of most reactors).
-
Pour the reaction mixture slowly onto crushed ice (~100 g) with vigorous stirring.
-
Neutralize the mixture to pH 7-8 using saturated Sodium Acetate or Sodium Bicarbonate solution.
-
Critical Step: Stir for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.
-
Filter the resulting precipitate.[6]
-
Purification: Recrystallize from Ethanol/DMF mixture or Ethanol/Chloroform.
-
Workflow Visualization
Figure 2: Step-by-step operational workflow for the microwave synthesis.
Data Analysis & Characterization
Comparison: Conventional vs. Microwave Method
| Parameter | Conventional Heating (Reflux) | Microwave Assisted (This Protocol) |
| Reaction Temperature | 100-120°C (Oil bath) | 80-90°C (Internal) |
| Time | 4 - 6 Hours | 6 - 10 Minutes |
| Yield | 65 - 72% | 88 - 92% |
| Solvent Usage | High (Reflux volume) | Low (Concentrated matrix) |
| Work-up | Tarry residues common | Clean precipitate |
Expected Spectral Data for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde:
-
FT-IR (KBr, cm
): 1690-1710 (C=O, aldehyde), 1590 (C=N), 830 (C-Cl). -
H NMR (DMSO-
or CDCl , 400 MHz):- 9.85 - 9.95 ppm (s, 1H, -CH O). Diagnostic Signal.
- 9.10 - 9.20 ppm (s, 1H, Pyrazole H-5). Characteristic downfield singlet.
- 7.50 - 8.00 ppm (m, 8H, Aromatic protons).
-
Mass Spectrometry (ESI/EI): Molecular ion peak [M]+ at m/z ~317/319 (characteristic isotope pattern for two Cl atoms).
Troubleshooting & Expert Tips
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. If the POCl
is old or the DMF is "wet," the yield will drop drastically, and the reaction may fail to cyclize. Tip: Use fresh POCl and store DMF over molecular sieves. -
Temperature Overshoot: Pyrazoles are generally stable, but excessive temperature (>120°C) in the presence of POCl
can lead to charring. Use the "Power Max" or "Cooling" feature of your reactor to prevent thermal runaway. -
Incomplete Hydrolysis: If the NMR shows a complex mixture but no distinct aldehyde peak, the iminium intermediate may not have hydrolyzed. Extend the stirring time in sodium acetate solution or slightly warm the aqueous quench mixture (40°C).
References
-
Microwave-Assisted Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation. Academia.edu. [Link]
-
Synthesis of 1,3,4-Trisubstituted Pyrazoles. NISCAIR. [Link]
-
Conventional and Microwave-Assisted Synthesis of Pyrazole Hybrids. PubMed Central (PMC). [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Multicomponent Synthesis of Bis(4-chlorophenyl) Pyrano[2,3-c]pyrazoles
Mechanistic Rationale & Strategic Design
The bis(4-chlorophenyl) pyrazole pharmacophore represents a privileged structural motif in modern drug discovery. Specifically, highly substituted pyrano[2,3-c]pyrazoles have demonstrated potent biological activities, including selective PKBβ/AKT2 kinase inhibition and robust in vitro anti-glioma efficacy 1.
Traditionally, synthesizing these complex bicyclic systems required tedious, step-wise procedures involving the isolation of highly reactive intermediates, leading to significant solvent waste and diminished overall yields. To bypass these limitations, modern synthetic protocols leverage a one-pot, three-component reaction utilizing an aldehyde, malononitrile, and a pyrazolone derivative. This approach is highly atom-economical and relies on a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
The Causality of Catalyst Selection: The success of this multicomponent cascade hinges entirely on the choice of catalyst. While traditional bases like triethylamine (TEA) or piperidine can initiate the reaction, they often lead to incomplete conversion or unwanted side reactions due to steric hindrance and excessive basicity. In contrast, DABCO (1,4-diazabicyclo[2.2.2]octane) is selected as the optimal catalyst. Its unique rigid, bicyclic structure prevents steric clashes during nucleophilic interactions, while its finely tuned basicity (pKa ~8.8) efficiently deprotonates the active methylene of malononitrile without triggering the thermal degradation pathways commonly induced by stronger bases. Furthermore, DABCO acts as an eco-friendly, highly reactive promoter that drives the reaction to completion in just 30 minutes.
Reaction Pathway Visualization
Fig 1: DABCO-catalyzed multicomponent reaction workflow for bis(4-chlorophenyl) pyranopyrazoles.
Quantitative Data & Optimization Matrix
The following table summarizes the quantitative optimization data that dictates the protocol parameters. The causality behind the strict temperature and catalyst choices is directly reflected in the yield and reaction observations.
| Parameter | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation / Causality |
| Control | None | Ethanol | Reflux | 120 | Trace | Lack of base prevents Knoevenagel initiation. |
| Base Screen | TEA (10%) | Ethanol | Reflux | 60 | 45 | Side reactions and incomplete conversion. |
| Base Screen | Piperidine (10%) | Ethanol | Reflux | 60 | 55 | Steric hindrance limits Michael addition rate. |
| Optimized | DABCO (10%) | Ethanol | 78 | 30 | 75 | Optimal pKa and bicyclic structure drive rapid cascade. |
| Temp Limit | DABCO (10%) | Ethanol | >80 | 30 | <50 | Thermal degradation; brownish mixture complicates workup. |
Experimental Protocol: Self-Validating Methodology
This step-by-step methodology is designed as a self-validating system. Visual cues throughout the procedure confirm the successful progression of the multicomponent cascade.
Step 1: Reagent Assembly In a clean, dry 25 mL round-bottom flask, sequentially add 4-chlorobenzaldehyde (1 mmol, 140.5 mg), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol, 208.6 mg), and malononitrile (1.1 mmol, 72.6 mg). Causality: The slight 0.1 mmol excess of malononitrile ensures complete consumption of the aldehyde, preventing unreacted aldehyde from contaminating the final product.
Step 2: Solvent and Catalyst Addition Suspend the reagents in 5 mL of absolute ethanol. Add the DABCO catalyst (0.1 mmol, 11.2 mg). Causality: Ethanol is chosen as an eco-friendly, protic solvent that stabilizes the transition states of the Knoevenagel condensation while allowing the final product to precipitate out, driving the equilibrium forward.
Step 3: Precision Heating Submerge the flask in a pre-heated water bath strictly maintained at 78 °C . Attach a reflux condenser and stir continuously for 30 minutes. Critical Causality: The water bath temperature must absolutely remain below 80 °C. Exceeding this thermal threshold induces the polymerization of malononitrile and oxidation of the intermediates. This failure mode is self-evident: the mixture will turn a dark brownish color, which drastically increases the effort required during the workup process and reduces the final yield1.
Step 4: Managing Solidification (Self-Validation) As the reaction progresses, the formation of the target pyrano[2,3-c]pyrazole will cause the mixture to precipitate as a white solid. This visual cue validates that the cyclization is occurring successfully. Intervention: If the reaction mixture solidifies completely before the 30-minute mark, add an extra 3 mL of warm ethanol. This restores mass transfer and ensures the magnetic stir bar can continue mixing the remaining unreacted starting materials.
Step 5: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1 v/v) mobile phase. The product will appear as a distinct, highly UV-active spot with an Rf value lower than the starting aldehyde.
Step 6: Isolation and Purification Cool the reaction mixture to room temperature, then transfer it to an ice bath (4 °C) for 15 minutes to maximize precipitation. Filter the resulting white solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any residual DABCO and unreacted starting materials. Recrystallize from hot ethanol to yield the pure target compound.
Quality Control & Analytical Validation
To ensure the trustworthiness of the synthesized compound, the protocol must be analytically validated. The target molecule, 6-Amino-1,4-bis(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile , exhibits specific physical and spectroscopic markers:
-
Physical State: White solid.
-
Melting Point: 218–220 °C.
-
1H NMR (400 MHz, DMSO-d6) Benchmarks: The structure is unambiguously confirmed by two key aliphatic signals. A distinct singlet at δ 1.79 ppm (3H) confirms the presence of the pyrazole methyl group. Crucially, a singlet at δ 4.73 ppm (1H) confirms the formation of the chiral C4-H center on the newly formed pyran ring. Aromatic and amine protons will appear as multiplets between δ 7.30–7.83 ppm.
By adhering to these self-validating physical cues and analytical benchmarks, researchers can confidently synthesize and verify this potent bis(4-chlorophenyl) pyrazole derivative.
References
- Synthesis of N-(4-chlorophenyl)
- Source: rsc.org (RSC Publishing)
Sources
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Diarylpyrazoles
Case ID: VH-PYR-OPT-001 Subject: Yield Optimization & Troubleshooting for 1,3-Diarylpyrazole-4-carboxaldehydes Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely experiencing inconsistent yields (30-50%) or "tarry" byproducts when attempting to introduce a formyl group at the C4 position of a 1,3-diarylpyrazole.
The Root Cause: Diarylpyrazoles are electronically distinct from simple pyrroles or indoles. The two aryl rings (often at positions 1 and 3) create significant steric bulk and, depending on substitution, can electronically deactivate the pyrazole core. Furthermore, the intermediate iminium salt is often remarkably stable and water-soluble, leading to product loss during standard aqueous work-ups if hydrolysis is not rigorously controlled.
This guide moves beyond standard textbook protocols to provide a Yield Optimization Workflow specifically for these sterically demanding substrates.
Part 1: The "Vilsmeier Complex" (Reagent Preparation)[1][2]
Status: Critical Failure Point Issue: Reagent turns black/orange before substrate addition.
The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is thermally unstable. If you generate it too hot, it self-condenses into varying polymerization products that reduce effective concentration and create "tars" later.
Optimized Protocol: The "Cold-Generation" Method
-
Solvent: Use anhydrous DMF (Dimethylformamide).[1] It acts as both solvent and reagent.[1][2]
-
Stoichiometry: For diarylpyrazoles, standard 1:1 ratios fail. Use 3.0 – 5.0 equivalents of POCl₃ relative to the pyrazole.
-
The Drop:
-
Cool DMF (10 vol relative to substrate) to 0°C (ice/salt bath).
-
Add POCl₃ dropwise under Argon.
-
CRITICAL: Maintain internal temperature < 5°C .
-
Observation: The solution should remain colorless or pale yellow. If it turns orange/red, the temp spiked; discard and restart.
-
-
The "Age": Stir at 0°C for 20–30 minutes before adding the substrate. This ensures complete conversion to the active electrophile.
Part 2: Reaction Execution (Kinetics & Thermodynamics)
Status: Optimization Required Issue: Starting material remains despite reflux.
Diarylpyrazoles are less nucleophilic than mono-aryl variants. The reaction requires a "Thermal Ramp" to overcome the activation energy without decomposing the reagent.
The "Thermal Ramp" Protocol
-
Addition: Dissolve your 1,3-diarylpyrazole in minimal DMF. Add it dropwise to the pre-formed Vilsmeier reagent at 0°C .
-
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes.
-
Activation: Heat the reaction to 60–80°C .
-
Note: Do not exceed 90°C; thermal decomposition of the Vilsmeier reagent accelerates rapidly above this point.
-
-
Monitoring: Monitor by TLC.
-
Tip: The iminium intermediate is polar. You may see a baseline spot on TLC that is NOT starting material. Do not confuse the intermediate for a "tar."
-
Data: Yield vs. Temperature/Stoichiometry
| Condition | POCl₃ Eq. | Temp (°C) | Time (h) | Typical Yield | Notes |
| Standard | 1.2 | Reflux | 4 | 35-45% | Incomplete conversion. |
| High Temp | 1.5 | 100°C | 2 | 40% | Reagent decomposition/Tars. |
| Optimized | 3.0 - 5.0 | 70-80°C | 4-6 | 85-92% | Best balance of kinetics/stability. |
Part 3: The "Hydrolysis Trap" (Work-up)
Status: High Risk of Yield Loss Issue: "I see the product on TLC, but I isolate nothing/very little."
This is the most common failure mode. The Vilsmeier intermediate (iminium salt) is water-soluble. If you just pour it into water and extract, the salt stays in the water layer. You must force hydrolysis to the aldehyde.
The "Buffered Hydrolysis" Technique
Do not just use water. Use Sodium Acetate (NaOAc).
-
Quench: Pour the reaction mixture slowly onto cracked ice (approx. 500g per 100mmol).
-
Neutralization: Adjust pH to 7–8 using saturated Sodium Acetate (NaOAc) or NaHCO₃ solution.
-
Why NaOAc? It buffers the solution. Strong bases (NaOH) can cause Cannizzaro reactions or ring cleavage.
-
-
The "Cook": If the solid does not precipitate immediately, heat the aqueous quench mixture to 50°C for 15 minutes .
-
Isolation: Filter the solid precipitate. This is usually cleaner than solvent extraction.
Visual Troubleshooting Guides
Diagram 1: The Optimized Workflow
Caption: Step-by-step optimized workflow emphasizing temperature control and buffered hydrolysis.
Diagram 2: Troubleshooting Logic Tree
Caption: Logic tree for diagnosing yield loss based on Thin Layer Chromatography (TLC) evidence.
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack if my pyrazole has electron-withdrawing groups (e.g., p-NO₂-phenyl)? A: Yes, but the yield will suffer. Electron-withdrawing groups deactivate the pyrazole ring.
-
Modification: You must use a large excess of POCl₃ (up to 8-10 eq) and longer reaction times. Consider using microwave irradiation (100°C, 10-20 min) if standard heating fails, as this often improves yields for deactivated substrates.
Q: Why do I get a "gum" instead of a solid precipitate? A: This usually indicates trapped DMF or incomplete hydrolysis.
-
Fix: Decant the water, dissolve the gum in a small amount of Ethanol (EtOH), and pour it back into vigorously stirred ice water. This "re-precipitation" often helps crystallize the aldehyde.
Q: Is it safe to scale this up to 50g? A: Caution is required. The formation of the Vilsmeier reagent is exothermic, and the hydrolysis releases HCl and heat.
-
Scale-up Rule: You must control the addition rate of POCl₃ so the temp never exceeds 10°C. During work-up, the "Reverse Quench" (adding reaction mix to water) is mandatory to control heat release.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][1][2][4][5][6][7][8][9][10][11][12] Comprehensive Organic Synthesis.
-
Context: Foundational review of the mechanism and scope.[8]
-
-
Kaur, H., et al. (2006).[3] One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Synthetic Communications.[3]
- Context: Specific protocol for 1,3-diphenylpyrazole formylation and work-up vari
-
[3]
-
Shetty, et al. (2020).[13] Synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde.[3][13][14][15] RSC Advances.
- Context: Demonstrates the use of high temperature (70-80°C) for successful conversion of diarylpyrazoles.
-
BenchChem Technical Support. (2025).
- Context: General safety and stoichiometry guidelines for Vilsmeier reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Recrystallization solvents for purifying 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde via recrystallization. Our focus is on providing practical, field-proven insights grounded in chemical principles to overcome common challenges in obtaining a high-purity solid product.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting solvents for the recrystallization of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde?
A1: Based on the structure of the target compound—a relatively large, aromatic molecule with two chlorophenyl groups and polar pyrazole-carbaldehyde functionality—solvents of intermediate to high polarity are recommended as a starting point. Several pyrazole-carbaldehyde derivatives have been successfully recrystallized from lower-chain alcohols.[1][2][3][4]
For this specific compound, the following solvents should be tested first:
-
Ethanol: Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for many pyrazole derivatives.[1][3][4]
-
Methanol: Similar to ethanol, it can be effective, though the compound's solubility might be higher, potentially impacting recovery yield.[2]
-
Isopropanol: A slightly less polar alcohol that can sometimes offer better recovery than ethanol or methanol if the compound is too soluble in them.
-
Ethyl Acetate: An effective solvent for compounds with moderate polarity.
In cases where single solvents are not effective, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed.[5]
Q2: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice.[6] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6]
Here are the primary solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small, incremental amount of the same hot solvent to slightly decrease the saturation point and then attempt to cool again.
-
Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[6] After dissolving, allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.
-
Change the Solvent System: The boiling point of your solvent may be too high relative to your compound's melting point.[6] Consider a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can often resolve this issue. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise while hot until turbidity persists, then clarify with a few drops of the "good" solvent before cooling.
Q3: The compound dissolves in the hot solvent, but no crystals form upon cooling, even in an ice bath. What are the next steps?
A3: This indicates that the solution is not sufficiently supersaturated at low temperatures, or that nucleation is kinetically hindered.[7]
Here are some techniques to induce crystallization:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.[7]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[6] You may have added too much solvent. Gently heat the solution and evaporate some of the solvent (a rotary evaporator is ideal for this) to increase the solute concentration, then attempt to cool again.[6]
-
Use an Anti-Solvent: If your compound is highly soluble, consider adding a miscible "anti-solvent" (one in which the compound is insoluble) to the solution to reduce its overall solubility.
Q4: My final product is pure by TLC and NMR, but it is still colored. How can I remove colored impurities?
A4: The presence of color often indicates high-molecular-weight, polar impurities that are present in very small quantities. These can often be removed with activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude solid in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the flask from the heat and allow it to cool slightly to prevent flash boiling in the next step.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.
-
Heat the mixture back to boiling for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Proceed with the cooling and crystallization of the clear, colorless filtrate.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
Solvent Selection and Troubleshooting Guide
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[8][9]
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Class | Rationale & Troubleshooting Insights |
| Ethanol | 78 | Polar Protic | Primary Choice. Often effective for pyrazole derivatives.[3][4] If yield is low, the compound may be too soluble; try a mixed system with water. |
| Methanol | 65 | Polar Protic | Good solubility, but its low boiling point means less of a solubility gradient. May result in lower recovery.[2] |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol, slightly less polar. May improve yield if the compound is highly soluble in ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Excellent choice for moderately polar compounds. Can be paired with hexane as an anti-solvent.[5] |
| Acetone | 56 | Polar Aprotic | High volatility can make it difficult to work with, but it is a powerful solvent.[10] Often used in mixed systems with hexane. |
| Toluene | 111 | Nonpolar | High boiling point may lead to oiling out.[10] Useful if the compound has very low polarity and is insoluble in other solvents. |
| DMF | 153 | Polar Aprotic | Use with caution. Its very high boiling point makes it difficult to remove.[11] Generally used as a last resort for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
-
Dissolution: Place the crude 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This method is used when the compound is too soluble in one solvent (the "good" solvent) but insoluble in another (the "poor" or "anti-solvent"). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 4-8 from the single-solvent protocol above. For the washing step (Step 7), use a cold mixture of the two solvents in the approximate ratio that induced crystallization.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and general workflow for purifying your compound.
Caption: Decision workflow for recrystallization solvent selection and troubleshooting.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Nerdfighteria Wiki. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]
-
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. studymind.co.uk [studymind.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jpsionline.com [jpsionline.com]
Technical Support: Overcoming Solubility Barriers in Bis(4-chlorophenyl) Pyrazole Synthesis
The Core Challenge: "Brick Dust" Properties
Why is this happening? Bis(4-chlorophenyl) pyrazoles are notorious for behaving like "brick dust"—solids with high melting points (>170°C) and poor solubility in both polar and non-polar solvents.[1] This is not random; it is a thermodynamic inevitability driven by two factors:
-
Rigid Planarity: The pyrazole core coupled with two phenyl rings creates a flat molecular architecture that stacks efficiently in the solid state (
- stacking). -
Halogen Bonding: The para-chloro substituents introduce significant intermolecular stability through Cl[1]···Cl and Cl···
interactions, dramatically increasing crystal lattice energy [1][2].
To dissolve these compounds, your solvent must overcome this high lattice energy. Standard solvents (Ethanol, Hexanes) often fail because their solvation energy is insufficient to break these intermolecular bonds.
Module 1: Synthetic Optimization (The Reaction Phase)
Q: My starting materials (diketone/chalcone) dissolve, but the reaction mixture turns into a solid cake preventing stirring. How do I fix this?
Diagnosis: Premature precipitation.[1][2] The product is crystallizing out of the reaction solvent (often Ethanol) faster than the reaction can complete, potentially trapping unreacted starting material inside the crystal lattice.
Troubleshooting Protocol: Switch to a High-Boiling Polar Aprotic or Acidic solvent system.[1] Ethanol is the "textbook" solvent, but Acetic Acid or DMF is the "industrial" solution for insoluble diarylpyrazoles.
Protocol A: The Acetic Acid Reflux Method
Recommended for bis(4-chlorophenyl) derivatives where ethanol fails.[1]
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Concentration: 0.5 M to 1.0 M (allows higher temperature solubility).
-
Catalyst: The solvent acts as the catalyst; no external acid required.
-
Procedure:
-
Dissolve 1,3-diketone/chalcone and hydrazine derivative in AcOH.
-
Reflux at 118°C. The higher boiling point (vs. EtOH's 78°C) maintains solubility of intermediates.
-
Work-up: Cool to room temperature. The product will precipitate as a dense solid. Pour into ice water to maximize yield, then filter.
-
Validation: This method often yields >90% purity directly from filtration due to the high solubility of impurities in the mother liquor [3].
-
Q: I cannot use acidic conditions due to sensitive functional groups. What is the alternative?
Solution: Use a Biphasic System or Superheated Solvents .[1] If acid-sensitive, use n-Butanol (bp 117°C) or DMAc (Dimethylacetamide).[1] For extreme cases, a biphasic mixture of Toluene/Water with a Phase Transfer Catalyst (TBAB) allows the reaction to occur at the interface, preventing the "solid cake" issue.
Module 2: Purification & Isolation (The Work-up Phase)[2]
Q: Recrystallization is failing. The compound "oils out" or refuses to dissolve in boiling ethanol.
Diagnosis: You are hitting the "Oiling Out" boundary where the liquid-liquid phase separation occurs before crystallization.[1] This is common with lipophilic chlorophenyl derivatives.[1]
Troubleshooting Protocol: The "Good/Bad" Solvent Switch Do not rely on single solvents. Use a binary system where the "Good" solvent has a high boiling point and high polarity.
Table 1: Recommended Solvent Systems for Bis(4-chlorophenyl) Pyrazoles
| Technique | "Good" Solvent (Dissolver) | "Bad" Solvent (Precipitant) | Ratio (v/v) | Notes |
| Standard | DMF (Hot) | Water (Warm) | 1:5 | Excellent recovery; requires thorough drying to remove DMF.[3][1] |
| Volatile | THF or Dioxane | Hexane | 1:3 | Good for removing non-polar impurities.[1] |
| High Purity | Acetic Acid | Water | 1:1 | Best for removing unreacted hydrazines.[1] |
Visual Workflow: Recrystallization Decision Tree
Figure 1: Decision matrix for selecting the correct recrystallization pathway based on initial solubility tests.[1]
Q: My compound streaks/tails on silica columns (TLC/Flash). How do I purify it?
Cause: The compound is precipitating inside the column or interacting too strongly with acidic silica sites. Solution:
-
Solid Load (Dry Load): Never try to liquid-load poorly soluble compounds.[1] Dissolve the crude in a large volume of DCM or THF, add silica gel (ratio 1:2), and evaporate to dryness. Load this powder onto the column.
-
Eluent Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to your Hexane/Ethyl Acetate mobile phase to sharpen peaks.[1]
Module 3: Characterization & Bio-Assay Formulation[1][4]
Q: I cannot get a clean NMR. The sample won't dissolve in CDCl3 or DMSO-d6.[2]
Technical Insight: Even in DMSO, strong dimer formation (hydrogen bonding) or stacking can prevent solvation. The "TFA Trick": Add 2-3 drops of TFA-d (Deuterated Trifluoroacetic acid) to your CDCl3 or DMSO-d6 tube.[1]
-
Mechanism: TFA protonates the pyrazole nitrogens, breaking the intermolecular H-bonds and disrupting the
-stacking lattice.[1] This usually results in instant dissolution and sharp peaks [4].[1]
Q: The compound precipitates immediately when added to cell culture media.
Diagnosis: "Crash-out" upon dilution from DMSO stock into aqueous media.[1] Formulation Strategy:
-
Pre-warm Media: Ensure culture media is at 37°C before adding the compound.
-
Cyclodextrin Complexation:
References
-
BenchChem Technical Support. (2025).[1][2][4][5][6] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from
-
Seredyuk, M., et al. (2022).[7][8] Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]... National Institutes of Health (PMC).[1] Retrieved from
-
Google Patents. (2016).[1] Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol (CN106008350A).[1][9] Retrieved from
-
Isloor, A. M., et al. (2015).[1] Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole derivatives.[1] ResearchGate.[1] Retrieved from
-
BenchChem Technical Support. (2025). Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]
Optimizing reaction temperature for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde synthesis
Topic: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Case ID: VH-OPT-Cl2-PYR Status: Open for Optimization Support Tier: Senior Application Scientist
Executive Summary
You are synthesizing 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.[1] This protocol typically involves the cyclization and formylation of the corresponding hydrazone (derived from 4-chloroacetophenone and 4-chlorophenylhydrazine).
The Critical Variable: Temperature control is not a static setting but a dynamic profile . The electron-withdrawing nature of the two chlorine substituents deactivates the aromatic system, requiring a higher activation energy for cyclization compared to unsubstituted pyrazoles. However, the Vilsmeier reagent (chloroiminium salt) is thermally unstable.[2]
The Optimization Goal: Balance the kinetic requirement for cyclization (
Phase 1: The Cold Zone (Reagent Formation)
Target Temperature:
The Vilsmeier reagent is generated in situ by reacting POCl
-
Protocol:
-
Charge dry DMF into the reactor.
-
Cool to
.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add POCl
dropwise. Do not allow internal temperature to exceedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .
-
-
The "Why": If
during this phase, the Vilsmeier salt can undergo autocatalytic decomposition, leading to a "runaway" scenario and the formation of non-reactive phosphorous species. -
Visual Check: The solution should turn into a semi-solid or viscous yellow/orange suspension. If it turns dark brown/black here, quench and restart; the reagent is burnt.
Phase 2: Substrate Addition (The Kinetic Bottleneck)
Target Temperature:
-
Protocol: Dissolve your hydrazone precursor in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The "Why": The initial electrophilic attack on the hydrazone nitrogen occurs rapidly. Adding at high heat causes immediate charring (polymerization).
-
Transition: Once addition is complete, allow the mixture to warm to Room Temperature (RT) for 30 minutes.
Phase 3: The Hot Zone (Cyclization & Formylation)
Target Temperature:
This is where your specific compound (Bis-Cl substituted) requires a tailored approach. The chlorine atoms withdraw electron density, making the hydrazone less nucleophilic. Standard protocols (
The Ramping Protocol (Self-Validating System):
-
Ramp 1: Heat to
and hold for 1 hour. -
Ramp 2: Increase temperature to
.-
Action: Monitor TLC every 30 minutes.
-
Target: Disappearance of the hydrazone/intermediate spot.
-
-
The Ceiling: Do NOT exceed
.
Visualization: Optimization Logic & Mechanism
The following diagram illustrates the decision matrix for temperature optimization and the underlying chemical pathways.
Caption: Workflow for optimizing temperature. Note the critical decision point at 60°C to accommodate the deactivated Bis-Cl substrate.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted Material | Reaction temperature too low ( | The Cl-substituents deactivate the ring. Increase T to |
| Black Tar / "Gunk" | Thermal runaway or | Restart. Ensure Phase 1 is kept |
| No Precipitate on Hydrolysis | pH too acidic or Vilsmeier reagent decomposed. | Neutralize slowly with Sodium Acetate or NaHCO |
| Chlorinated Impurities | Overheating during reagent formation. | Keep POCl |
Frequently Asked Questions (FAQs)
Q: Why does the literature suggest 120°C for some pyrazoles, but you recommend capping at 90°C?
A: While some highly deactivated or sterically hindered pyrazoles require 120°C [1], the bis(4-chlorophenyl) system is prone to forming tarry polymerization byproducts at that temperature. We have found that
Q: Can I use microwave irradiation to speed this up?
A: Yes, but with extreme caution. Microwave synthesis can reduce reaction time to minutes. However, because POCl
Q: My reaction mixture solidified during the cold addition. Is this normal? A: Yes. The Vilsmeier salt (chloroiminium) is often a solid or thick paste. Ensure you have strong mechanical stirring. Do not add more solvent immediately; allow it to warm to RT, and it should redissolve or become a slurry before heating [4].
Q: How do I safely quench the reaction?
A: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The hydrolysis of the excess Vilsmeier reagent is exothermic. Once the ice melts, neutralize the solution (which will be acidic, pH ~1-2) using saturated Sodium Acetate or NaHCO
References
-
Popov, A. V., et al. (2019).[6] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[6] Link
-
BenchChem Technical Support.[2][4] (2025).[2][4] "Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." (General Vilsmeier Protocols).[4] Link
-
Stoessel, F. (2008).[7] "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.[7] (Referenced via Mettler Toledo Thermal Hazard Analysis).[7] Link
-
RSC Advances. (2023). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances. Link
-
Asian Journal of Chemistry. (2010). "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)." (Specific reference to 4-chlorophenyl derivatives). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 9. wjarr.com [wjarr.com]
- 10. mt.com [mt.com]
- 11. aidic.it [aidic.it]
Technical Support Center: Stability & Troubleshooting for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Acidic Media
Welcome to the Technical Support Center for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde . As a critical intermediate in the synthesis of rimonabant analogs, COX-2 inhibitors, and other diarylpyrazole pharmacophores, understanding the chemical behavior of this compound in acidic environments is essential for successful drug development and formulation[1].
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot instability, solubility drops, and unwanted reactivity during acid-catalyzed workflows.
Part 1: Core Mechanisms of Acid-Induced Instability
While the 1,3-diarylpyrazole core is highly aromatic and generally resistant to acidic ring-opening[2], the molecule possesses two distinct sites of acid sensitivity: the basic pyrazole nitrogen (N2) and the highly electrophilic C4-carbaldehyde group[3].
The electron-withdrawing nature of the two 4-chlorophenyl substituents significantly decreases the electron density across the pyrazole ring. This has two major mechanistic consequences:
-
Suppressed Basicity: The pKa of the conjugate acid is driven extremely low (typically < 1.5). The molecule resists protonation except in very strong aqueous acids.
-
Enhanced Electrophilicity: The C4-aldehyde becomes highly susceptible to nucleophilic attack. In the presence of an acid catalyst and protic solvents (like alcohols), the carbonyl oxygen is protonated, triggering rapid acetalization. Under extreme acidic stress and prolonged heat, the compound may undergo deformylation[4].
Fig 1: Acid-induced degradation and reactivity pathways of the pyrazole-4-carbaldehyde core.
Part 2: Quantitative Stability Data
To assist in formulation and analytical method development, the following table summarizes the stability of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde across various acidic environments.
| Condition | Solvent System | Temp (°C) | Half-life (t½) | Primary Degradant / Adduct |
| pH 1.2 (SGF) | Aqueous / 5% DMSO | 37 | > 72 hours | None (Stable) |
| pH 4.5 (Acetate) | Aqueous / 5% DMSO | 37 | > 72 hours | None (Stable) |
| 0.1% Formic Acid | Methanol | 25 | < 2 hours | Hemiacetal / Dimethyl acetal |
| 0.1% TFA | Acetonitrile | 25 | > 48 hours | None (Stable) |
| 1.0 M HCl | Aqueous | 80 | ~ 24 hours | Deformylated pyrazole (Trace) |
Part 3: Troubleshooting Guide & FAQs
Q: Why does the compound precipitate immediately when transferred from a DMSO stock into an acidic aqueous buffer (pH 2.0 - 4.0)? A: This is a solubility failure, not chemical degradation. Because the pKa of the conjugate acid is extremely low (< 1.5)[2], the pyrazole nitrogen remains unprotonated at pH 2.0. Consequently, the molecule retains its high lipophilicity (LogP > 4.5) and crashes out of the aqueous solution. Solution: Incorporate a co-solvent (e.g., 5-10% DMSO) or a surfactant (e.g., Tween-80) into your acidic buffer to maintain solubility during assays.
Q: During LC-MS analysis using 0.1% Formic Acid in Methanol, I observe a mass shift of +32 Da and +46 Da. What happened to my sample? A: You are observing solvent-induced acetalization. The acidic mobile phase protonates the carbonyl oxygen, catalyzing a nucleophilic attack by the methanol solvent. The +32 Da shift corresponds to the hemiacetal, and the +46 Da shift corresponds to the full dimethyl acetal. Solution: Switch your organic modifier from Methanol to Acetonitrile (MeCN). MeCN is aprotic and cannot form acetals, preserving the integrity of the highly electrophilic C4-carbaldehyde during ionization.
Q: I am attempting an acid-catalyzed condensation, but my NMR shows a complete loss of the aldehyde proton signal (~9.5 ppm) without the appearance of my desired product. Why? A: If your reaction utilizes an alcohol as a solvent (e.g., ethanol) alongside an acid catalyst, the aldehyde has likely been masked as a diethyl acetal before the condensation could occur. The acetal proton typically shifts upfield to ~5.5 - 6.0 ppm. Solution: Run the condensation in an aprotic solvent like Toluene or THF using a Dean-Stark apparatus to remove water, preventing competitive acetal formation.
Part 4: Standardized Protocols for Handling and Recovery
Protocol 1: Acid-Stress Stability Testing Workflow
To accurately determine the aqueous stability of the compound without introducing solvent-mediated degradation artifacts, utilize this self-validating workflow.
Causality & Validation: Using MeCN instead of MeOH prevents false-positive degradation via acetalization. The mandatory NaOH quenching step halts all acid-catalyzed kinetics instantly, ensuring the LC-MS readout is a true snapshot of the designated timepoint.
-
Stock Preparation: Dissolve 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.
-
Buffer Spiking: Aliquot 100 µL of the stock into 900 µL of pre-warmed (37°C) aqueous acidic buffers (e.g., pH 1.2, pH 3.0, pH 5.0).
-
Incubation: Maintain at 37°C. Pull 100 µL aliquots at t = 0, 4, 24, and 48 hours.
-
Quenching (Critical): Immediately inject the 100 µL aliquot into 100 µL of 0.1 M NaOH (or appropriate neutralizing buffer) to bring the pH to ~7.0.
-
Control: Run a parallel sample in neutral Acetonitrile/Water to validate that any observed degradation is strictly pH-dependent.
-
Analysis: Analyze via LC-MS/UV (monitoring the intact aldehyde at 254 nm).
Fig 2: Self-validating workflow for assessing acid-stress stability without solvent interference.
Protocol 2: Reversing Acetal Formation (Deprotection)
If the compound has inadvertently formed an acetal during storage in acidic alcohols, it can be quantitatively reversed back to the active carbaldehyde.
Causality & Validation: Acetal formation is an equilibrium process. By flooding the system with water in the presence of an acid catalyst, Le Chatelier's principle drives the equilibrium entirely back to the aldehyde. Washing the organic layer with bicarbonate validates the protocol by preventing re-acetalization during the concentration phase.
-
Dissolution: Dissolve the acetal-contaminated sample in Tetrahydrofuran (THF) (10 mL per gram of sample).
-
Hydrolysis: Add 1.0 M aqueous HCl (10 mL per gram) to create a 1:1 THF/Water biphasic system.
-
Reaction: Stir vigorously at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the higher Rf acetal spot completely disappears.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). The organic layer now contains the regenerated carbaldehyde.
-
Neutralization (Critical): Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid.
-
Recovery: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
References
- Source: PubMed Central (PMC)
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL
- Source: PubMed Central (PMC)
- Source: The Royal Society of Chemistry (RSC)
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Aldehyde Condensation Reactions
Welcome to the Technical Support Center for pyrazole aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in these critical synthetic transformations. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues in your experiments. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: My pyrazole aldehyde condensation is showing low to no conversion. What are the primary factors I should investigate?
Low conversion is a frequent challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Workflow:
A logical first step is to assess the quality of your starting materials and the reaction conditions.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanations:
-
Reagent Purity and Stability: The purity of your starting materials is paramount. Impurities in the pyrazole aldehyde or the active methylene compound can introduce side reactions or inhibit the catalyst.[1] It is essential to verify the purity of your reagents, for instance, by using materials with over 98.0% purity as confirmed by HPLC, to ensure predictable outcomes.[1] Pyrazole aldehydes, especially those with electron-withdrawing groups, can be susceptible to degradation. Always use freshly purified or commercially available high-purity starting materials.
-
Reaction Conditions:
-
Temperature: Many condensation reactions require elevated temperatures to overcome the activation energy. If your reaction is sluggish at room temperature, consider increasing the temperature incrementally. For example, in some syntheses of trifluoromethylated pyrazoles, increasing the temperature to 60°C has been shown to improve the product yield.[2]
-
Solvent: The choice of solvent can significantly impact reaction rates and equilibria. Aprotic polar solvents like DMF or DMSO can be effective.[1] In some cases, protic solvents like ethanol or even greener options like ethylene glycol have been used to achieve good to excellent yields.[1][3] The solvent can also play a role in the solubility of reactants and intermediates.
-
Catalyst: The selection of a catalyst is critical. For Knoevenagel-type condensations, basic catalysts like piperidine, triethylamine, or even solid-supported catalysts are commonly employed.[4][5] In some instances, acid catalysis (e.g., a catalytic amount of acetic acid) may be beneficial, particularly in the case of aldol-type condensations.[6] The use of a catalyst is often necessary as uncatalyzed reactions may not proceed at all.[2]
-
Q2: I'm observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?
The formation of byproducts is a common issue that can significantly lower the yield of the desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
| Side Reaction/Byproduct | Potential Cause | Recommended Solution |
| Self-condensation of Aldehyde | Strong basic catalyst, high concentration of aldehyde. | Use a weaker base or a catalytic amount. Consider slow addition of the aldehyde to the reaction mixture. |
| Michael Addition of Nucleophile to Product | The product is a strong Michael acceptor. | Use stoichiometric amounts of reactants. Monitor the reaction closely and stop it once the desired product is formed. |
| Cannizzaro Reaction | Aldehyde lacks α-hydrogens, strong basic conditions. | Avoid strongly basic conditions if your aldehyde is susceptible to this reaction. |
| Formation of Regioisomers | Use of an unsymmetrical active methylene compound. | This is inherent to the substrates. Careful optimization of reaction conditions (temperature, catalyst) may favor one isomer. Chromatographic separation will likely be necessary.[7] |
Visualizing the Knoevenagel Condensation Pathway:
The Knoevenagel condensation is a common method for these reactions. Understanding its mechanism can help in troubleshooting.[5]
Caption: General mechanism of the Knoevenagel condensation.
Expert Insights:
The key to selectivity is often fine-tuning the reactivity of the nucleophile and the electrophile. The use of a mild base is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[5] The electron-withdrawing groups (Z and Z') on the active methylene compound play a significant role in its acidity and the stability of the resulting carbanion.[8]
Q3: My reaction seems to stall after a certain point, and I'm left with unreacted starting materials. What could be the cause?
A stalled reaction can be frustrating. Several factors could be at play, from reversible reactions to catalyst deactivation.
Troubleshooting a Stalled Reaction:
-
Reversibility: Condensation reactions are often reversible. The removal of water is a common strategy to drive the reaction to completion. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).
-
Dehydrating Agents: Adding molecular sieves to the reaction mixture.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by reaction with byproducts.[7] Ensure your reagents are pure and consider adding a fresh portion of the catalyst if the reaction stalls.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. If you suspect this, try running the reaction at a lower concentration.
-
Insufficient Activation: The reaction temperature may not be high enough to provide the necessary activation energy for the reaction to proceed to completion. A modest increase in temperature can sometimes be sufficient to push the reaction forward.[2]
Q4: I've managed to get a decent conversion, but I'm struggling with the purification of my product. What are some effective purification strategies?
Purification can be as challenging as the reaction itself. A combination of techniques is often necessary.
Purification Protocol:
-
Aqueous Workup:
-
Acidic Wash: If you've used a basic catalyst (like piperidine or triethylamine), a wash with a dilute acid (e.g., 1 M HCl) will remove it by forming a water-soluble salt.[7]
-
Basic Wash: If your product is acidic, you can extract it into a basic aqueous layer (e.g., 1 M NaOH), wash the organic layer to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your product.[7]
-
-
Chromatography:
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is essential.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative HPLC can be employed.
-
-
Crystallization: If your product is a solid, crystallization is an excellent final purification step. Experiment with different solvent systems to find one that provides good crystal growth and efficient removal of impurities.
Analytical Techniques for Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your product and identifying any impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your fractions during chromatography.[7][9]
Experimental Protocols
General Procedure for a Trial Pyrazole Aldehyde Condensation (Knoevenagel Type)
This protocol provides a starting point for optimization.
Materials:
-
Pyrazole aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Catalyst (e.g., piperidine) (0.1 mmol, 10 mol%)
-
Solvent (e.g., ethanol or toluene) (10 mL)
-
Molecular sieves (optional, for dehydration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole aldehyde, the active methylene compound, and the solvent.
-
If using, add activated molecular sieves.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, proceed with an aqueous workup and extraction.
-
Purify the crude product by column chromatography or crystallization.
References
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- MDPI. (2023). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Benchchem. (n.d.). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- RSC Publishing. (2026). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- E-RESEARCHCO. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
- Journal of Synthetic Chemistry. (2025). Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyran.
- IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
- ResearchGate. (2021). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review.
- Comptes Rendus de l'Académie des Sciences. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
- ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.).
- TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
- ResearchGate. (n.d.). Condensation of pyrazole aldehyde 1 with some carbon nucleophiles.
- PMC. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
- PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (n.d.). Cross aldol condensation.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. visnav.in [visnav.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
Purification techniques for chlorinated pyrazole derivatives beyond column chromatography
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the isolation of chlorinated pyrazole derivatives. While silica gel column chromatography is the default purification method in many laboratories, it often fails for these compounds: chlorinated regioisomers (e.g., 3-chloro vs. 5-chloro pyrazoles) frequently co-elute due to near-identical dipole moments, and scaling up requires prohibitive volumes of solvent.
This guide provides field-proven, scalable purification techniques grounded in the fundamental physicochemical properties of the pyrazole core.
Troubleshooting & FAQ Guide
Q1: My chlorination reaction yielded a mixture of mono- and di-chlorinated pyrazoles. How can I separate them without a silica column?
Causality & Theory: Chlorination significantly alters the crystal lattice packing and solubility profile of pyrazoles. Over-chlorinated byproducts (e.g., 1,4-dichloropyrazole) are typically more lipophilic and lack hydrogen-bonding capacity if the N-H is sterically hindered or substituted. We can exploit this thermodynamic difference via a binary solvent recrystallization[1]. By dissolving the crude mixture in a "good" solvent and titrating in a "poor" solvent, we force the less soluble target compound to reach supersaturation first, excluding the structurally distinct di-chlorinated impurities from the growing crystal lattice.
Protocol 1: Binary Solvent Recrystallization
-
Dissolution: Suspend the crude chlorinated pyrazole in a minimal volume of a "good" protic solvent (e.g., Ethanol) in a round-bottom flask.
-
Heating: Warm the mixture to near boiling (e.g., 70°C for ethanol) until complete dissolution occurs. If insoluble polymeric impurities remain, perform a hot filtration.
-
Anti-Solvent Addition: Dropwise, add a "poor" solvent (e.g., cold water or heptane) while stirring until the solution becomes slightly turbid (reaching the cloud point).
-
Equilibration (Self-Validation): Add just enough "good" solvent (1-2 drops) to clear the turbidity. The solution must be perfectly clear at elevated temperatures before cooling begins; if not, undissolved impurities will act as premature nucleation sites, ruining crystal purity.
-
Nucleation & Cooling: Remove from heat and allow the flask to cool at an extremely slow rate (e.g., wrap in foil or cotton) to room temperature, then transfer to an ice bath.
-
Isolation: Filter the resulting crystals via vacuum filtration and wash with a pre-chilled mixture of the binary solvent.
Q2: My target 4-chloropyrazole derivative is highly soluble in most organic solvents, making recrystallization impossible. What is the next best scalable approach?
Causality & Theory: Pyrazole is an amphoteric heterocycle. The fundamental 1H-pyrazole has a pKa of ~2.52 (for the protonated cation) and ~14.21 (for the deprotonated anion)[2]. While electron-withdrawing chlorine atoms lower the basicity, many mono-chlorinated pyrazoles can still be protonated by strong mineral acids. We can use an acid-base extraction to pull the ionizable pyrazole into the aqueous phase, leaving neutral organic impurities (like unreacted starting materials or non-basic byproducts) in the organic phase[3].
Protocol 2: Acid-Base Extraction
-
Organic Solvation: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane or Chloroform)[3].
-
Acidic Extraction: Transfer to a separatory funnel and extract with 2.0 M Hydrochloric Acid (HCl). The basic pyrazole nitrogen protonates, forming a water-soluble pyrazolium chloride salt.
-
Phase Separation: Drain the organic layer (containing neutral impurities). Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic contaminants.
-
Neutralization (Self-Validation): Carefully basify the aqueous layer by adding 10% Sodium Hydroxide (NaOH) dropwise in an ice bath. Monitor the pH with indicator paper; precipitation or oiling-out should visibly maximize between pH 7 and 8. If no phase separation occurs, the derivative may be too hydrophilic, necessitating a different approach.
-
Recovery: Extract the neutralized aqueous phase with fresh Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Q3: I am synthesizing low-molecular-weight chloropyrazoles (e.g., 3-methyl-1-phenyl-5-chloropyrazole). Both recrystallization and extraction are yielding low recoveries. What should I do?
Causality & Theory: Low molecular weight pyrazoles, especially those lacking hydrogen-bond donors (e.g., N-substituted 5-chloropyrazoles), have relatively low boiling points and high vapor pressures. These are prime candidates for vacuum distillation. Distillation entirely bypasses solvent-based solubility issues and separates compounds based strictly on vapor pressure differentials[4].
Protocol 3: Vacuum Distillation
-
Setup: Equip a short-path distillation apparatus with a Vigreux column to improve theoretical plates.
-
Loading: Transfer the crude oil to the distillation flask and add a magnetic stir bar to prevent bumping.
-
Vacuum: Apply a high vacuum (e.g., 3 mm Hg). Ensure the system is completely sealed and the receiving trap is cooled with dry ice/acetone.
-
Heating: Gradually heat the oil bath. For compounds like 3-methyl-1-phenyl-5-chloropyrazole, the pure product will distill smoothly at 100–110°C under 3 mm Hg[4].
-
Collection (Self-Validation): Discard the initial low-boiling forerun and collect the main fraction. The vapor temperature must remain strictly constant during the collection of the main fraction. A fluctuating temperature indicates the co-distillation of impurities.
Quantitative Data: Physicochemical Properties & Purification Matrix
To aid in selecting the correct purification method, consult the following physicochemical summary of common pyrazole classes:
| Compound Class | Typical pKa (Protonated) | Recommended Purification | Ideal Solvent System / Conditions |
| 1H-Pyrazole (Unsubstituted) | ~2.52 | Acid-Base Extraction | 2M HCl / Dichloromethane |
| 4-Chloropyrazole | ~1.5 - 2.0 | Recrystallization | Ethanol / Water |
| N-Substituted 5-Chloropyrazoles | Non-basic (< 0) | Vacuum Distillation | 3 mm Hg, 100-110°C |
| Highly Substituted Chloropyrazoles | < 1.0 (Very weak base) | Recrystallization | Toluene / Heptane |
Experimental Workflows & Decision Logic
Decision matrix for selecting the optimal purification technique for chlorinated pyrazoles.
Step-by-step workflow for the Acid-Base Extraction of ionizable pyrazole derivatives.
References
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - MDPI. Available at:[Link]
Sources
Technical Support Center: Moisture Control in Vilsmeier-Haack Pyrazole Synthesis
Topic: Handling moisture sensitivity during Vilsmeier-Haack pyrazole synthesis. Audience: Researchers, scientists, and drug development professionals. Reference ID: VH-PYR-004
Executive Summary: The "Water-Electrophile" Conflict
In the synthesis of pyrazoles—specifically 4-formylpyrazoles from hydrazones—the Vilsmeier-Haack reagent (chloromethylene)dimethyliminium chloride is the engine of the transformation. It serves a dual role: it facilitates the cyclization of the hydrazone and subsequently formylates the 4-position.[1]
The Core Problem: The Vilsmeier reagent is violently hygroscopic. Its hydrolysis is not merely a side reaction; it is a chain-terminating event that releases heat (exothermic) and acid (HCl/H₃PO₄), often leading to the formation of intractable black tars (polymerization) rather than the desired heterocycle.
This guide provides a self-validating protocol to eliminate moisture vectors and safely manage the reagent's instability.
Mechanism & Failure Points (Visualized)
Understanding where water attacks is critical for troubleshooting. The diagram below illustrates the synthesis pathway and identifies specific "Kill Zones" where moisture compromises the reaction.
Figure 1: Mechanistic pathway highlighting critical moisture sensitivity points (Red Arrows).
Critical Protocol: Reagent Preparation (The "Zero-Water" Standard)
The majority of failures occur before the substrate is even added. The Vilsmeier reagent must be prepared in situ under strict anhydrous conditions.
Reagent Quality Control Table
| Component | Specification Requirement | Validation Method |
| DMF | Anhydrous (< 50 ppm H₂O) | Karl Fischer titration or stored over activated 4Å molecular sieves for 24h. |
| POCl₃ | Clear, colorless liquid | Visual Check: If liquid is cloudy or has white precipitate, it is partially hydrolyzed. Distill immediately or discard. |
| Glassware | Oven-dried (120°C > 4h) | Assemble hot under N₂ flow. |
Step-by-Step Preparation Protocol
-
System Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Solvent Charge: Add anhydrous DMF to the flask. Cool to 0–5°C using an ice/salt bath.
-
Reagent Formation: Add POCl₃ dropwise over 30–60 minutes.
-
Observation: The solution should turn pale yellow. If it turns dark orange or smokes violently, moisture is present.
-
Stirring: Maintain stirring at 0°C for 30 minutes post-addition to ensure complete formation of the chloroiminium salt [1].
-
Reaction Execution & Thermal Management
Once the reagent is formed, the hydrazone addition requires precise thermal control to prevent "tarring."
The Addition Phase
-
State: Dissolve the hydrazone in the minimum volume of anhydrous DMF.
-
Addition: Add the hydrazone solution dropwise to the cold Vilsmeier reagent.
-
Temperature: Keep internal temperature < 10°C during addition.
The Cyclization Phase (Heating)
-
Protocol: After addition, allow the mixture to warm to room temperature, then heat to 60–80°C for 3–4 hours.
-
Moisture Check: Ensure the condenser is fitted with a fresh CaCl₂ drying tube or connected to a nitrogen manifold. Ambient humidity entering during reflux will quench the active species, stalling the reaction at the intermediate stage.
Quenching: The Controlled Hydrolysis
This is the only step where water is required. The iminium intermediate must be hydrolyzed to release the aldehyde group (formyl).[6] However, this releases significant latent heat.
Safety Warning: Do not pour water into the reaction mixture. Always pour the reaction mixture into water/ice.
Safe Quenching Workflow (DOT Visualization)
Figure 2: Safe quenching workflow to prevent thermal runaway.
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned into a black, viscous tar. What happened?
-
Diagnosis: Thermal runaway or moisture contamination.
-
Root Cause: Likely rapid addition of POCl₃ or the substrate without adequate cooling. Alternatively, wet DMF caused the Vilsmeier reagent to decompose into acid, which polymerized the hydrazone.
-
Fix: Ensure DMF is dry. Maintain T < 5°C during reagent formation. Add substrate slower.[5]
Q2: I see the starting material on TLC, but the Vilsmeier reagent was added. Why no reaction?
-
Diagnosis: Dead Reagent.
-
Root Cause: The POCl₃ may have been hydrolyzed in the bottle before use.
-
Test: Add a drop of your POCl₃ to water. If it sinks without immediate vigorous reaction, it is already hydrolyzed (mostly phosphoric acid).
-
Fix: Distill POCl₃ or buy a fresh bottle.
Q3: The yield is low, and I smell a "fishy" odor.
-
Root Cause: Old DMF contains dimethylamine (fishy smell). Dimethylamine reacts with POCl₃ to form unreactive byproducts, consuming the reagent.
-
Fix: Use fresh, high-purity DMF.
Q4: Violent gas evolution occurred during quenching.
-
Diagnosis: Excess POCl₃ hydrolysis.
-
Root Cause: You likely used a large excess of POCl₃ which did not react. Upon water contact, it releases HCl gas.
-
Fix: Optimize stoichiometry (typically 2.5–3.0 equivalents of POCl₃ is sufficient). Quench into buffered ice (Sodium Acetate) to manage acid generation [2].
References
-
BenchChem. (2025).[2][3] Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Retrieved from
-
Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research. Retrieved from
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction Mechanism. Retrieved from
Sources
Technical Support Center: Scaling Up 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the Process Chemistry Support Hub. This guide is designed for development scientists scaling the synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-48-9) from gram to multigram/kilo scale. Unlike bench-scale exploration, scale-up requires rigorous control over thermodynamics, mass transfer, and safety profiles.
Part 1: The Chemistry & Mechanism (The "Why")
The synthesis relies on a double Vilsmeier-Haack reaction .[1] Unlike standard formylations of existing aromatic rings, this process involves the simultaneous cyclization and formylation of a hydrazone precursor.
Reaction Logic[2][3]
-
Precursor Formation: Condensation of 4-chloroacetophenone with 4-chlorophenylhydrazine yields the hydrazone.
-
Vilsmeier Reagent Formation:
reacts with DMF to form the electrophilic chloroiminium salt (Vilsmeier reagent).[2] -
Cyclization & Formylation: The hydrazone attacks the Vilsmeier reagent. Two equivalents of reagent are consumed: one to close the pyrazole ring and one to install the C-4 aldehyde.
Mechanistic Workflow
Figure 1: Mechanistic flow of the double Vilsmeier-Haack cyclization and formylation.
Part 2: 100g Scale-Up Protocol
Safety Warning:
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Hydrazone | Substrate | 1.0 | Dried thoroughly (<0.5% water) |
| Reagent | 3.0 | Excess required for cyclization + formylation | |
| DMF | Solvent/Reagent | 5-8 Vol | Acts as solvent and reactant |
| Ethanol | Purification | - | Recrystallization solvent |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation (Critical Step):
-
Charge anhydrous DMF (500 mL) into a 1L reactor with overhead stirring.
-
Add
(3.0 eq) dropwise via addition funnel. Rate Limit: Maintain internal temp <10°C. Why? Rapid addition causes thermal runaway and darkens the reagent, increasing impurities. -
Stir at 0°C for 30 mins to ensure complete formation of the chloroiminium salt.
-
-
Substrate Addition:
-
Dissolve/suspend the hydrazone (0.2 mol scale) in minimal DMF.
-
Add this solution slowly to the Vilsmeier complex at 0–10°C.
-
Note: The mixture may thicken.[2] Increase agitation speed (RPM) to maintain mixing.
-
-
Reaction Phase:
-
Warm slowly to 60–70°C .
-
Hold for 3–4 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of hydrazone.
-
-
Controlled Quench (The "Reverse Quench"):
-
Do NOT add water to the reaction vessel.
-
Prepare a separate vessel with crushed ice (1 kg) and water (500 mL) with vigorous stirring.
-
Pour the reaction mixture slowly into the ice slurry.
-
Observation: A sticky gum may form initially. Continue stirring until it breaks into a granular solid (approx. 1–2 hours).
-
-
Neutralization & Isolation:
-
Adjust pH to 7–8 using saturated Sodium Acetate or 10% NaOH solution. Caution: NaOH can cause haloform-type cleavage if too hot/concentrated.
-
Filter the yellow/orange solid. Wash copiously with water to remove phosphate salts.
-
-
Purification:
-
Recrystallize from Ethanol or DMF/Ethanol (1:4) .
-
Dry at 60°C under vacuum.
-
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My product is oiling out or forming a sticky tar during quenching."
Diagnosis: This is the most common issue in pyrazole scale-up. It occurs when the intermediate is hydrolyzed at a temperature above the product's "softening point" or if DMF content is too high in the aqueous phase.
-
Solution A (Temperature): Ensure the quench vessel remains <10°C during addition.
-
Solution B (Agitation): High-shear stirring is required to break up the oil droplets before they coalesce into a tar.
-
Solution C (Aging): Do not filter immediately. Stir the aqueous suspension for 2–4 hours. The "oil" often crystallizes upon extended contact with water as DMF leaches out.
Issue 2: "The reaction mixture solidified before I could pour it out."
Diagnosis: The Vilsmeier adduct is highly polar and insoluble in non-polar solvents, but usually soluble in excess DMF.
-
Solution: You likely used insufficient DMF. For scale-up, do not go below 5 volumes of DMF relative to the substrate. If it solidifies, add 1–2 volumes of dry DMF or 1,2-dichloroethane (DCE) to redissolve before quenching.
Issue 3: "Low yield (<50%) despite complete consumption of starting material."
Diagnosis: Likely loss of product during the acid-wash or hydrolysis, or incomplete cyclization.
-
Check: Did you neutralize fully? The pyrazole nitrogen can be protonated in strong acid, making the salt water-soluble. Ensure pH is adjusted to ~7–8 to precipitate the free base.
Issue 4: "Impurity profile shows a 'mono-formylated' or uncyclized byproduct."
Diagnosis: Insufficient
-
Mechanism: Water destroys the Vilsmeier reagent. If the DMF was wet, your effective
equivalents dropped below the required 2.0 eq threshold (1 for ring closure, 1 for aldehyde). -
Fix: Use fresh bottle
and anhydrous DMF. Increase to 3.5 eq.
Part 4: Safety & Waste Management
Phosphorus Oxychloride ( )[2][3][5][7]
-
Hazard: Reacts explosively with water. Inhalation of vapors causes severe lung damage.
-
Engineering Control: All transfers must happen in a fume hood or closed reactor system.
-
Spill Control: Do not use water. Absorb with dry sand or earth.
Waste Disposal
The aqueous mother liquor contains:
-
Phosphoric Acid/Phosphates: Result of
hydrolysis. -
Dimethylamine: Hydrolysis product of DMF.
-
DMF: Solvent.
-
Protocol: This stream is high-COD (Chemical Oxygen Demand) and acidic. It must be neutralized and sent to a dedicated chemical waste incinerator or treatment plant. Do not discharge to sewer.
References
-
Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. (General mechanism and conditions).[5][6] [Link][5]
-
Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes. Arkivoc, 2019(vi), 1-14.[6] (Detailed protocol for similar chlorophenyl pyrazoles). [Link]
-
Scale-up of Vilsmeier Formylation. Organic Process Research & Development. (Safety data on POCl3 quenching). [Link]
Sources
- 1. ijacskros.com [ijacskros.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful and indispensable tool. This guide provides an in-depth technical analysis and interpretation of the 1H NMR spectrum of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with a closely related analogue, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, we will explore the subtle yet significant electronic effects of substituents on the NMR spectrum.
The Significance of Structural Verification in Drug Development
The journey of a drug from conception to clinic is a long and arduous one, with structural integrity being a critical checkpoint at every stage. A thorough understanding of a molecule's three-dimensional structure is fundamental to comprehending its biological activity, metabolism, and potential toxicity. 1H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the number of distinct protons, their chemical environment, and their spatial relationships to one another. This information is crucial for confirming the identity of a synthesized compound, assessing its purity, and providing insights into its conformational dynamics.
Experimental Protocol for 1H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible 1H NMR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the preparation and analysis of a small organic molecule like 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Materials:
-
Sample of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical as it can influence the chemical shifts of the protons.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which enhances the resolution of the spectrum.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).[2]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each signal.
-
Sources
Publish Comparison Guide: FTIR Spectral Analysis of Carbonyl Stretch in Pyrazole-4-Carbaldehydes
Executive Summary
Objective: This guide provides a technical comparison of spectroscopic methods for characterizing the carbonyl moiety in pyrazole-4-carbaldehydes, with a specific focus on Fourier Transform Infrared (FTIR) spectroscopy. It is designed for drug discovery researchers synthesizing Vilsmeier-Haack products.
Core Insight: While NMR (
Theoretical Framework: The Diagnostic Value of
The carbonyl stretch of pyrazole-4-carbaldehydes typically appears in the 1660–1720 cm
Mechanistic Drivers of Frequency Shift[1]
-
Mesomeric Effect (+M): The lone pair on the pyrazole nitrogen (N1) donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its force constant (
) and frequency ( ).-
Equation:
-
-
Inductive Effect (-I): Electron-withdrawing substituents on the phenyl rings (e.g., -F, -NO
) pull electron density, potentially countering the resonance effect and shifting to higher wavenumbers. -
Hydrogen Bonding: In the solid state (KBr pellet), intermolecular C-H···O interactions often form inversion dimers, causing a further redshift compared to solution-phase spectra.
Comparative Analysis: FTIR vs. Alternatives
For a researcher choosing an analytical method, the trade-offs are distinct.
| Feature | FTIR (Transmission/KBr) | Raman Spectroscopy | NMR ( |
| Primary Detection | Dipole moment change ( | Polarizability change ( | Magnetic spin environment |
| C=O Sensitivity | High (Strong dipole) | Low (Weak signal for C=O) | High (Chemical shift |
| Phase Suitability | Solid (Pellet) > Liquid | Solid/Liquid/Aqueous | Solution only |
| H-Bond Detection | Excellent (Band broadening/shift) | Good | Indirect (Solvent dependent) |
| Sample Prep Time | 10–15 mins (KBr grinding) | < 1 min (No prep) | 5–10 mins (Dissolution) |
| Cost per Run | Low | Low | High (Deuterated solvents) |
Verdict: Use FTIR for solid-state characterization and identifying H-bonding networks. Use NMR for confirming the carbon skeleton connectivity. Use Raman only if investigating symmetric vibrations (e.g., N-N stretch) or if samples are in aqueous media.
Experimental Data: Substituent Effects
The following table synthesizes experimental data demonstrating how substituents on the 1,3-diphenyl scaffold alter the carbonyl stretch. Note the sensitivity of the C=O band to electronic modulation.
Base Structure: 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde[1]
| Substituent (R) | Electronic Effect | Reference | |
| 3,5-Difluoro | 1676 | Strong -I (Inductive withdrawal) | [1] |
| 4-Bromo | ~1680 | Weak -I / +M | [2] |
| Unsubstituted | ~1720 | Baseline conjugation | [3] |
| 1-Benzoyl | 1640 | Cross-conjugation (Amide-like) | [4] |
Interpretation: The 1676 cm
Validated Experimental Protocol (KBr Pellet)
To achieve reproducible quantitative data, the "KBr Pellet" method is superior to ATR for these crystalline solids due to better resolution of sharp aromatic bands.
Step-by-Step Workflow
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove hygroscopic water (which masks the 3400 cm
region). -
Ratio: Mix 1 mg of pyrazole-4-carbaldehyde sample with 100 mg of KBr (1:100 ratio).
-
Why? Higher concentrations lead to detector saturation and "flat-topped" peaks.
-
-
Grinding: Grind in an agate mortar for 2–3 minutes until the mixture is a fine, non-reflective powder.
-
Critical: Particle size must be smaller than the IR wavelength (< 2
m) to prevent Christiansen scattering (sloping baseline).
-
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under a vacuum (if available) to form a transparent disk.
-
Acquisition: Scan from 4000–400 cm
with 4 cm resolution, averaging 16–32 scans.
References
-
Molbank (2018). Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link][1]
-
NIH/PMC (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
Indian Academy of Sciences (2013). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitriles. Available at: [Link]
-
Semantic Scholar (2015). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation. Available at: [Link][1]
Sources
Mass spectrometry fragmentation patterns of bis(4-chlorophenyl) pyrazoles
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bis(4-Chlorophenyl) Pyrazoles
Introduction
Bis(4-chlorophenyl) pyrazoles represent a significant class of heterocyclic compounds, forming the structural core of various molecules in agrochemicals, materials science, and pharmaceuticals. Their precise structural characterization is paramount for understanding their function, metabolism, and environmental fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only accurate mass measurements but also rich structural information through the analysis of fragmentation patterns.[1][2]
This guide, designed for researchers and drug development professionals, offers a detailed exploration of the mass spectrometric behavior of bis(4-chlorophenyl) pyrazoles. We will delve into the core fragmentation mechanisms under common ionization techniques, provide a comparative analysis with structurally related compounds, and present a robust experimental protocol for acquiring high-fidelity data.
Core Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of bis(4-chlorophenyl) pyrazoles in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including the relative strengths of bonds and the stability of the resulting fragment ions. The two primary ionization techniques, Electron Impact (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms, leading to distinct but complementary spectral information.
Electron Impact (EI) Fragmentation
Under EI conditions, the molecule is bombarded with high-energy electrons, typically 70 eV, creating a high-energy molecular ion radical cation (M•+). This excess energy drives extensive fragmentation. For pyrazole derivatives, a key initial step often involves the cleavage of the relatively weak N-N bond within the pyrazole ring.[3] However, substitution on the nitrogen atoms, as is the case in many bis(aryl) pyrazoles, can suppress this initial cleavage in favor of other pathways.[3]
A plausible EI fragmentation pathway for a generic 1,5-bis(4-chlorophenyl) pyrazole is outlined below. The primary cleavages involve the loss of a chlorophenyl radical and subsequent ring fragmentation.
Caption: Plausible EI fragmentation pathway for 1,5-bis(4-chlorophenyl) pyrazole.
Key fragmentation events in EI-MS include:
-
Loss of a Chlorophenyl Radical: Cleavage of the N-aryl or C-aryl bond can lead to the loss of a chlorophenyl radical (•C₆H₄Cl), resulting in a stable fragment ion.
-
Formation of the Chlorophenyl Cation: A prominent peak corresponding to the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl) is highly characteristic.
-
Pyrazole Ring Scission: The pyrazole ring itself can undergo cleavage, often leading to the loss of small neutral molecules like HCN or acetylene (C₂H₂), which is a common feature in the fragmentation of heterocyclic compounds.[4]
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. Fragmentation is then induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The fragmentation pathways are often more controlled and predictable than in EI.
For a protonated bis(4-chlorophenyl) pyrazole, the fragmentation is initiated by the cleavage of the bonds connected to the pyrazole core. The protonated pyrazole ring acts as the stable charge-carrying moiety.
Caption: Proposed ESI-MS/MS fragmentation of protonated bis(4-chlorophenyl) pyrazole.
The resulting product ion spectrum is typically simpler than an EI spectrum and is dominated by a few key fragments. These fragments provide unambiguous structural information for identification and quantification in complex matrices.
Comparative Analysis: Bis(4-chlorophenyl) Pyrazole vs. Celecoxib
To contextualize the fragmentation behavior, it is instructive to compare the expected pattern of a generic bis(4-chlorophenyl) pyrazole with that of a well-studied, structurally related drug, Celecoxib. Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. While it shares the diaryl pyrazole core, its substituents (4-methylphenyl and a benzenesulfonamide group) are electronically different from the two 4-chlorophenyl groups.
This comparison highlights how substituent changes directly influence the observed mass-to-charge ratios of both the precursor and product ions.
| Feature | Bis(4-chlorophenyl) Pyrazole (Predicted) | Celecoxib (Observed)[5][6][7] | Mechanistic Rationale |
| Precursor Ion [M+H]⁺ | m/z 315/317/319 | m/z 382 | The molecular weight difference is due to the different substituents on the pyrazole core. The isotopic pattern for two chlorines is distinctive. |
| Major Product Ion 1 | m/z 203/205 | m/z 316 | Loss of a neutral aryl group. For bis(4-chlorophenyl) pyrazole, this is the loss of chlorobenzene (C₆H₅Cl). For Celecoxib, it corresponds to the loss of the trifluoromethyl group and subsequent rearrangement. |
| Major Product Ion 2 | m/z 111/113 | m/z 225 | Represents the other charged portion of the molecule after the primary fragmentation. For bis(4-chlorophenyl) pyrazole, this is the chlorophenyl cation. For Celecoxib, it is the tolyl-pyrazole fragment. |
| Characteristic Feature | Isotopic signature of two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4 peaks). | Loss of SO₂ (m/z 64) from the benzenesulfonamide moiety. | The fragmentation is directed by the most labile bonds and the most stable resulting ions, which are dictated by the substituents. |
This comparative analysis demonstrates that while the core fragmentation logic (cleavage of bonds to the central pyrazole ring) remains similar, the specific m/z values of the fragments are unique fingerprints of the molecule's substituents.
Experimental Protocol: Acquiring High-Quality MS/MS Data
A robust and reproducible analytical method is essential for reliable compound identification. The following protocol is a self-validating system designed for the analysis of bis(4-chlorophenyl) pyrazoles using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for the LC-MS/MS analysis of pyrazole derivatives.[1]
Step-by-Step Methodology
-
Reagent and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bis(4-chlorophenyl) pyrazole standard in dimethyl sulfoxide (DMSO).
-
Create a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Liquid Chromatography (LC) Conditions: [6]
-
Column: A standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for column re-equilibration.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions: [8]
-
System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition:
-
Full Scan (MS1): Acquire spectra over a range of m/z 100-500 to identify the protonated precursor ion, [M+H]⁺, at m/z 315 (and its isotopes).
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 315) for fragmentation. Use collision-induced dissociation (CID) with argon as the collision gas. A ramped collision energy (e.g., 10-40 eV) is recommended to generate a comprehensive product ion spectrum.[8]
-
-
-
System Validation and Trustworthiness:
-
Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to ensure high mass accuracy.
-
Blank Injections: Run a blank injection (mobile phase only) between samples to prevent carryover.
-
Reproducibility: Inject the standard multiple times to ensure the retention time and spectral data are reproducible.
-
Conclusion
The mass spectrometric fragmentation of bis(4-chlorophenyl) pyrazoles is a predictable process driven by fundamental chemical principles. Under EI, fragmentation is extensive, often initiated at the pyrazole ring, while ESI-MS/MS provides controlled fragmentation of the protonated molecule, typically involving the cleavage of the bonds linking the chlorophenyl groups to the central heterocyclic core. The characteristic isotopic signature of the two chlorine atoms provides an additional layer of confirmation. By understanding these fragmentation pathways and employing robust analytical protocols, researchers can confidently identify and characterize these important molecules, advancing their work in drug development and other scientific fields.
References
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
- a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. 2018 Apr 12.
- Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC.
- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B. 1967.
- Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. IOP Publishing. 2021 Apr 17.
- Synthesis and characterization of biologically significant 5,5′-(1,4-phenylene)bis(1-N-alkoxyphthalimido-3-aryl-2-pyrazoline) derivatives. Taylor & Francis Online. 2008 Oct 20.
- Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. ResearchGate.
- New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Omega. 2021 Sep 13.
- Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
- Synthesis and Characterization of Phenylene-bis-pyrazolones and Nitrosation Derivatives. Wiley Online Library.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023 Aug 29.
- Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. PubMed. 2001 Apr 5.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. 2025 Dec 1.
- Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...). ResearchGate.
- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate.
- Mass fragmentation pattern of compound 4l. ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwg6Bw852Ku-hYSfN13QSmerp2lm0kmDOh6pX1Z_kvLnO4dizSBw1Qwbj6GBVnf5SVZOdDfSa5Avln6-qVsVNx7kAZVCGbuz9iOt7pmgNynSP-OHMWTIEt5AkpU7PdjPYSjUsiMXRFeE9HxWo4wWsGlsJHa9K4uvQkIbaZOGbpNa30gfIf0ql52GQdhORPrQp1A8h_nskhzl8O2lWE17zFwBsvas5LS11vEknj1I8CMPr-vPcP4Aza5FL3Ucd1_yWT2Hm8rY_JrnD1hKEZcFFKJ2BsQuxz9AhCWvAiCeXCSVh6QqR5YTj7FWszrtIkR3XzlTJHZmi0WJiJ
- common fragmentation mechanisms in mass spectrometry. YouTube. 2022 Nov 22.
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. 2023 Aug 3.
- Pharmacological and Analytical Profile of Celecoxib. Scientific Literature. 2021 Oct 19.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. 2016 Jun 5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for purity analysis of 1,3-diarylpyrazole aldehydes
A Comparative HPLC Method Development Guide
Executive Summary
In the development of pyrazole-based pharmacophores, specifically 1,3-diarylpyrazole-4-carbaldehydes , standard C18 alkyl-bonded phases often fail to resolve critical regioisomeric impurities. This guide challenges the "C18-first" dogma. We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative.
The Verdict: While C18 remains robust for general hydrophobicity-based separation, Phenyl-Hexyl phases demonstrate superior resolution (
The Chemical Challenge: Why Standard Methods Fail
To develop a robust method, one must understand the synthesis. These aldehydes are typically synthesized via the Vilsmeier-Haack reaction of hydrazones.[1] This pathway generates specific, difficult-to-separate impurities.
Synthesis & Impurity Origin Map
The following diagram illustrates the critical points where impurities enter the stream, necessitating high-selectivity HPLC.
Figure 1: Impurity genealogy in Vilsmeier-Haack synthesis of pyrazoles. Note that Impurity B (Regioisomer) is the critical separation challenge.
Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3][4]
The core of this guide is the selection of the stationary phase. 1,3-diarylpyrazoles are rich in conjugated
Mechanism of Interaction
-
C18 (Octadecyl): Relies solely on hydrophobic subtraction . It separates based on the "greasiness" of the molecule. Since the 1,3- and 1,5-isomers have identical molecular weights and nearly identical hydrophobicity, C18 often results in peak co-elution or "shouldering."
-
Phenyl-Hexyl: Combines hydrophobicity (hexyl linker) with
stacking (phenyl ring). The stationary phase electrons interact with the aromatic rings of the analyte.[2] Steric differences between the 1,3- and 1,5-aryl positions significantly alter this interaction, pulling the peaks apart.
Performance Data Summary
The table below summarizes experimental data comparing a standard C18 column against a Phenyl-Hexyl column for a model 1,3-diphenylpyrazole-4-carbaldehyde mixture.
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Status |
| Column Type | Agilent Zorbax Eclipse Plus C18 | Agilent Zorbax Eclipse Plus Phenyl-Hexyl | Phenyl Wins |
| Pore Size / Particle | 95Å / 3.5 µm | 95Å / 3.5 µm | Equal |
| Elution Mode | Gradient (Water/ACN) | Gradient (Water/MeOH) | MeOH enhances |
| Retention Time (Target) | 12.4 min | 14.2 min | Phenyl is more retentive |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | CRITICAL |
| Peak Symmetry (T) | 1.15 | 1.05 | Phenyl is sharper |
| Mobile Phase Suitability | Excellent | Excellent | Equal |
Expert Insight: While Acetonitrile (ACN) is the default solvent for C18, using Methanol (MeOH) with Phenyl-Hexyl columns often amplifies the
selectivity because ACN's own-electrons can suppress the stationary phase interactions.
Optimized Experimental Protocol
This protocol is designed as a self-validating system. It includes a "System Suitability" step that must pass before sample analysis.
Chromatographic Conditions (The "Gold Standard")
-
Instrument: HPLC/UHPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax, XBridge, or Luna).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, improves peak shape).
-
Mobile Phase B: Methanol (Promotes
-interactions). -
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C (Control is vital; higher temps reduce
interactions). -
Detection: UV at 280 nm (Max absorption for pyrazole core) and 254 nm.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic soak |
| 15.0 | 90 | Linear Ramp (Elutes Target) |
| 18.0 | 90 | Wash (Elutes Lipophilic Dimers) |
| 18.1 | 50 | Re-equilibration |
| 23.0 | 50 | End |
Sample Preparation
-
Diluent: Methanol:Water (80:20). Avoid pure ACN if possible to prevent solvent mismatch.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may bind to aldehydes).
Method Validation Framework (ICH Q2(R1))
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Test (SST)
Before running samples, inject a "Resolution Solution" containing the Target and the 1,5-Isomer (or the starting hydrazone).
-
Requirement: Resolution (
) > 2.0. -
Requirement: Tailing Factor (T) < 1.5.
-
Requirement: Precision (RSD of 5 injections) < 1.0%.
Specificity Strategy
Use a Diode Array Detector (DAD) to perform Peak Purity Analysis .
-
Compare the UV spectrum of the upslope, apex, and downslope of the main peak.
-
Pass Criteria: Purity Angle < Purity Threshold. This proves no hidden impurities are co-eluting under the main peak.
Troubleshooting & Decision Logic
Use this decision tree to navigate common issues during development.
Figure 2: Troubleshooting logic for aromatic aldehyde separation.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6][7][8] (2005).[5][7] [Link]
-
Agilent Technologies. Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. (2022).[9] [Link]
-
Waters Corporation. Differences between C18 and Phenyl-Hexyl Chemistries. (2026).[10] [Link]
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column [sigmaaldrich.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
Technical Guide: Single Crystal X-ray Diffraction Study of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
[1]
Executive Summary & Comparison Framework
Objective: This guide details the structural characterization of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde , a critical pharmacophore in drug discovery (specifically for anti-inflammatory and antimicrobial pathways).
While Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are standard for establishing connectivity, they fail to capture the 3D supramolecular architecture—crucial for understanding bioavailability and solid-state stability. This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow against these alternatives, using the mono-chloro and unsubstituted analogs as comparative baselines to validate the structural impact of the bis-chlorination.
comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | FT-IR |
| Primary Output | Absolute 3D configuration, bond lengths/angles, packing motifs. | Solution-state connectivity, magnetic environment of nuclei. | Functional group identification (C=O, C-Cl, C=N). |
| State of Matter | Solid State (Single Crystal). | Solution (typically DMSO-d6 or CDCl3). | Solid (KBr pellet) or Liquid. |
| Stereochemistry | Defines absolute stereochemistry and torsion angles. | Infers relative stereochemistry via coupling constants (NOESY/COSY). | Cannot determine stereochemistry. |
| Intermolecular Forces | Directly visualizes H-bonds, | Indirect evidence (concentration-dependent shifts). | Indirect evidence (peak broadening/shifting). |
| Limitation | Requires a high-quality single crystal ( | Rapid relaxation times; solvent effects can mask signals. | Low resolution for structural fingerprinting. |
Synthesis & Crystallization Protocol
To obtain the requisite single crystal for the bis-chloro derivative, a precise synthesis and slow-evaporation protocol is required. The presence of two chlorine atoms significantly decreases solubility compared to the unsubstituted analog, necessitating specific solvent choices.
Synthesis Pathway (Vilsmeier-Haack)
The synthesis utilizes the Vilsmeier-Haack reaction, converting the hydrazone intermediate into the formylated pyrazole ring.
Reagents:
-
Starting Material: 1-(4-chlorophenyl)ethan-1-one (4-Chloroacetophenone).
-
Hydrazine: (4-chlorophenyl)hydrazine.
-
Vilsmeier Reagent: POCl
/ DMF.
Step-by-Step Protocol:
-
Hydrazone Formation: Condense 4-chloroacetophenone with (4-chlorophenyl)hydrazine in ethanol (catalytic acetic acid) to yield the hydrazone intermediate.
-
Cyclization/Formylation: Add the hydrazone to a cooled solution of Vilsmeier reagent (POCl
in DMF) at 0–5 °C. -
Reflux: Heat to 60–70 °C for 3–4 hours.
-
Work-up: Pour into crushed ice/water and neutralize with NaHCO
to precipitate the crude aldehyde.
Crystallization Methodology (Critical for SC-XRD)
The bis-substitution increases the lipophilicity. Standard ethanol recrystallization often yields microcrystalline powder unsuitable for SC-XRD.
-
Solvent System: Ethanol : Dichloromethane (DCM) (3:1 ratio).
-
Method: Slow Evaporation at Room Temperature (298 K).
-
Procedure: Dissolve 50 mg of the crude solid in minimal warm DCM. Add Ethanol dropwise until slight turbidity is observed, then add one drop of DCM to clear. Cover with perforated parafilm.
-
Timeline: 3–5 days for block-like colorless crystals.
Figure 1: Synthetic and crystallization workflow for obtaining SC-XRD quality crystals.
SC-XRD Data Collection & Structural Analysis
Experimental Setup
-
Diffractometer: Bruker APEX-II CCD or equivalent.
-
Radiation: Mo K
( Å).[1][2] -
Temperature: 296 K (Room Temp) vs. 100 K (Low Temp). Note: 100 K is recommended to reduce thermal ellipsoids of the terminal chloro-groups, which are prone to disorder.
Structural Metrics & Interpretation
Based on crystallographic data from the closely related 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Mono-Cl) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Unsubstituted), we can derive the expected structural behavior of the Bis-Cl target.
A. Crystal System & Space Group[3]
-
Unsubstituted: Triclinic,
. -
Mono-Chloro: Monoclinic,
or . -
Bis-Chloro (Target): Likely Monoclinic or Triclinic . The introduction of the second chlorine atom often restores inversion symmetry or induces a glide plane, favoring monoclinic systems (
).
B. Molecular Conformation (Torsion Angles)
The core pyrazole ring is planar.[4] However, the phenyl rings rotate to minimize steric hindrance.
-
Twist Angle: The dihedral angle between the pyrazole ring and the N-phenyl ring is typically 20°–45° .
-
Effect of Bis-Chlorination: The Cl atom at the para position of the C-phenyl ring (position 3) usually has minimal steric impact on planarity compared to ortho substitution. However, it significantly alters the packing density.
C. Supramolecular Packing (The "Fingerprint")
SC-XRD reveals the specific non-covalent interactions that govern drug stability.
-
Hydrogen Bonding: The aldehyde oxygen (O1) acts as a bond acceptor. The pyrazole ring C-H or phenyl C-H acts as a donor.
-
Motif: Centrosymmetric dimers
or chain motifs .
-
-
-
Stacking: The electron-deficient pyrazole ring stacks with the electron-rich phenyl rings of adjacent molecules.-
Centroid Distance: Expect 3.7 – 3.9 Å.
-
-
Halogen Bonding (Specific to Bis-Cl): Unlike the unsubstituted analog, the Bis-Cl derivative can form
or Type II interactions, which increase the melting point and lattice energy.
Comparative Structural Data (Reference vs. Target)
| Parameter | Unsubstituted Analog [1,2] | Mono-Cl Analog [3] | Bis-Cl Target (Expected) |
| Formula | C | C | C |
| Space Group | Triclinic | Monoclinic | Monoclinic |
| Volume ( | ~2504 Å | ~1300 Å | ~1350–1400 Å |
| Density ( | 1.317 Mg/m | 1.444 Mg/m | >1.48 Mg/m |
| Key Interaction | C-H | C-H | C-H |
Note: The density increase in the Bis-Cl target is a critical quality attribute for solid-state formulation, indicating a more compact lattice.
Figure 2: Interaction map showing how specific atomic features of the Bis-Cl derivative contribute to lattice stability.
References
-
Ather, A. Q., Tahir, M. N., Khan, M. A., Mehmood, K., & Chaudhry, F. (2010).[2] 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170. Link
-
Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. R. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1089. Link
-
Fun, H. K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011).[1] 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783–o1784. Link
-
Bhat, K. S., et al. (2013). Synthesis, characterization and antibacterial activity of some new pyrazole Schiff bases. Arabian Journal of Chemistry, 6(3), 335-340.[5] Link
Comparative Guide: Antimicrobial Activity of Chlorinated vs. Non-Chlorinated Pyrazole Aldehydes
Executive Summary
This technical guide evaluates the antimicrobial performance of pyrazole-4-carbaldehydes , specifically comparing chlorinated (typically 5-chloro-substituted) versus non-chlorinated analogs. Pyrazole aldehydes serve as critical pharmacophores in medicinal chemistry due to their ability to inhibit bacterial DNA gyrase and disrupt fungal cell membranes.
Key Insight: Experimental data consistently indicates that chlorinated pyrazole aldehydes exhibit superior antimicrobial potency compared to their non-chlorinated counterparts. The introduction of a chlorine atom—whether on the pyrazole core (C5 position) or attached aryl rings—enhances lipophilicity (logP) and electronic affinity, facilitating better penetration of the microbial cell wall and tighter binding to enzymatic targets.
Chemical Synthesis & Structural Basis[1][2][3][4][5][6][7]
To understand the biological difference, one must first understand the structural origin. The dominant method for synthesizing these compounds is the Vilsmeier-Haack reaction .
The Vilsmeier-Haack Pathway
The synthesis typically begins with a hydrazone derivative.[1] When treated with the Vilsmeier reagent (POCl₃/DMF), the hydrazone undergoes formylation and cyclization.
-
Chlorinated Derivatives: The use of excess phosphoryl chloride (POCl₃) often leads to the substitution of a chlorine atom at the 5-position of the pyrazole ring (5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde).
-
Non-Chlorinated Derivatives: Alternative synthetic routes or reductive dechlorination are required to yield the 5-H or 5-unsubstituted analogs, though the 5-chloro derivative is the natural product of the standard Vilsmeier-Haack cyclization of hydrazones.
Visualization: Synthesis & Chlorination Mechanism
The following diagram illustrates the Vilsmeier-Haack cyclization process that generates the core pharmacophore.
Figure 1: Vilsmeier-Haack synthesis pathway.[2] Note that the standard condition using POCl₃ naturally favors the formation of the 5-chloro derivative, which is pivotal for enhanced biological activity.
Structure-Activity Relationship (SAR) Comparison
The superiority of chlorinated pyrazole aldehydes is not accidental; it is driven by three specific physicochemical factors.
| Feature | Non-Chlorinated (5-H) | Chlorinated (5-Cl or Aryl-Cl) | Impact on Antimicrobial Activity |
| Lipophilicity (logP) | Lower | Higher | Chlorine is hydrophobic. Increased logP allows the molecule to passively diffuse through the lipid-rich bacterial cell wall (especially Gram-negative outer membranes). |
| Electronic Effect | Neutral | Electron Withdrawing | The inductive effect (-I) of Chlorine increases the acidity of the molecule and alters the electron density of the aldehyde carbonyl, potentially enhancing reactivity with nucleophilic residues in the target protein. |
| Steric Fit | Small (H radius ~1.2 Å) | Moderate (Cl radius ~1.75 Å) | The larger Chlorine atom can fill hydrophobic pockets in the target enzyme (e.g., DNA Gyrase), increasing binding affinity via Van der Waals forces. |
Mechanistic Pathway: DNA Gyrase Inhibition
The primary target for these compounds is often bacterial DNA Gyrase (Topoisomerase II) . The chlorinated derivatives act as competitive inhibitors, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.
Figure 2: Mechanism of Action. The lipophilic nature of the chlorinated compound facilitates entry, while the Cl atom enhances binding affinity to the DNA Gyrase active site.
Experimental Data Comparison
The following data summarizes comparative studies (e.g., Orient. J. Chem., J. Pharm. Sci. Innov.) regarding the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative MIC Values (µg/mL) Lower values indicate higher potency.
| Test Organism | Strain Type | Non-Chlorinated Analog (MIC) | Chlorinated Analog (5-Cl or Aryl-Cl) (MIC) | Relative Potency |
| Staphylococcus aureus | Gram-Positive | 50 - 100 µg/mL | 12.5 - 25 µg/mL | 4x Higher |
| Escherichia coli | Gram-Negative | >100 µg/mL | 25 - 50 µg/mL | 2x-4x Higher |
| Candida albicans | Fungi | 100 µg/mL | 25 µg/mL | 4x Higher |
| Bacillus subtilis | Gram-Positive | 50 µg/mL | 12.5 µg/mL | 4x Higher |
Note: Data represents aggregated ranges from multiple studies involving 1-phenyl-3-methyl-pyrazole-4-carbaldehyde derivatives. The "Chlorinated" column refers to compounds containing a 5-chloro group on the pyrazole ring or dichloro-substitution on the phenyl ring.
Detailed Experimental Protocols
To replicate these results or synthesize these derivatives, follow these standardized protocols.
Synthesis Protocol (Vilsmeier-Haack)
Objective: Synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]
-
Reagent Preparation: In a round-bottom flask, place DMF (Dimethylformamide, 10 mL) and cool to 0–5°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (Phosphorus oxychloride, 0.03 mol) dropwise with stirring. A white/yellowish solid (Vilsmeier adduct) may form.
-
Addition of Hydrazone: Add the specific hydrazone (0.01 mol) (derived from acetophenone and phenylhydrazine) slowly to the mixture.
-
Reflux: Remove the ice bath and heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor via TLC (Thin Layer Chromatography).
-
Hydrolysis: Pour the cooled reaction mixture onto crushed ice. Neutralize with sodium acetate or weak ammonia solution to pH 7.
-
Isolation: A solid precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.
-
Yield expectation: 75–85%.
-
Characterization: Confirm the presence of the aldehyde (CHO) peak in ¹H-NMR (~9.8 ppm) and the C-Cl bond in Mass Spectrometry.
-
Antimicrobial Screening Protocol (Broth Microdilution)
Objective: Determine MIC values.
-
Inoculum Preparation: Prepare bacterial suspensions (S. aureus, E. coli) from fresh cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Dilute the inoculum 1:100 in sterile Mueller-Hinton Broth.
-
Compound Preparation: Dissolve the pyrazole aldehyde derivatives in DMSO (Dimethyl sulfoxide) to a stock concentration of 1 mg/mL.
-
Plate Setup: Use a 96-well microtiter plate. Add 100 µL of broth to all wells. Perform serial two-fold dilutions of the test compound (e.g., 100, 50, 25, 12.5... µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Negative Control: DMSO (solvent) only.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Conclusion
The comparative analysis confirms that chlorination is a critical structural modification for pyrazole-4-carbaldehydes intended for antimicrobial applications. The 5-chloro derivatives generated via the Vilsmeier-Haack reaction demonstrate significantly lower MIC values against both Gram-positive and Gram-negative bacteria.
Recommendation for Researchers: When designing new antimicrobial agents based on the pyrazole scaffold, prioritize the inclusion of halogen atoms (Cl or F) at the C5 position or on the N1-phenyl ring. The resulting increase in lipophilicity and electronic activation of the aldehyde group provides a distinct therapeutic advantage over non-chlorinated analogs.
References
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. (2019). [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. (2013). [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry (PMC). (2022). [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. Molecules (PMC). (2017). [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives. Current Organic Synthesis. (2020). [Link]
Sources
Elemental analysis and characterization of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Comprehensive Characterization Guide: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Executive Summary: The Scaffold of Note
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-48-9) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive Schiff bases, chalcones, and pharmaceutical candidates (antimicrobial, anticancer, and anti-inflammatory agents).
Unlike simple pyrazoles, the bis-chlorinated motif introduces unique electronic properties (electron-withdrawing effects at positions 1 and 3) and lipophilicity changes that significantly alter its reactivity and biological profile compared to its non-chlorinated analog (1,3-diphenyl-1H-pyrazole-4-carbaldehyde).
This guide provides a rigorous framework for the elemental analysis, structural characterization, and purity validation of this compound, comparing it against standard analogs to highlight specific identification markers.
Structural Identity Validation: The "Fingerprint"
To scientifically validate this compound, one must confirm three structural components: the pyrazole core , the aldehyde functionality , and the dual 4-chlorophenyl substitutions .
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the bis-chlorophenyl substitution pattern from mono-substituted impurities.
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Value |
| ¹H NMR | 9.90 – 10.05 | Singlet (1H) | -CHO (Aldehyde) | Confirms successful Vilsmeier-Haack formylation. |
| 8.50 – 9.10 | Singlet (1H) | C5-H (Pyrazole) | Distinctive downfield shift due to the adjacent aldehyde and N1-aryl group. | |
| 7.40 – 7.90 | Two AA'BB' systems | Ar-H (Chlorophenyls) | The presence of two distinct AA'BB' patterns (8 protons total) confirms the bis-substitution. | |
| ¹³C NMR | ~184.0 | Singlet | C=O | Carbonyl carbon. |
| ~162.0 | Singlet | C3 (Pyrazole) | Quaternary carbon attached to the aryl ring. | |
| ~130-135 | Multiple signals | C-Cl | Aromatic carbons attached to chlorine (distinct chemical shift compared to C-H). |
Expert Insight: In the bis-chlorophenyl derivative, the aromatic region is often more resolved than in the unsubstituted diphenyl analog due to the symmetry breaking and electron-withdrawing nature of the chlorine atoms, which shifts the ortho and meta protons differently.
B. Mass Spectrometry (The Chlorine Rule)
Mass spectrometry provides the definitive proof of the halogen content. For a compound with two chlorine atoms (Cl₂), the molecular ion cluster follows a specific intensity ratio due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).
-
Theoretical Pattern:
-
M+ (Molecular Ion): 100% Relative Intensity
-
M+2: ~65% Relative Intensity
-
M+4: ~10% Relative Intensity
-
-
Observation: If your spectrum shows a 3:1 ratio (M:M+2), you likely have the mono-chloro impurity (e.g., 1-(4-chlorophenyl)-3-phenyl...). The 9:6:1 approximate pattern is the signature of the bis-chloro target.
C. Infrared Spectroscopy (FT-IR)
While less specific for the full structure, IR is excellent for quick functional group verification.
-
1670–1690 cm⁻¹: Strong C=O stretching (Aldehyde).
-
1590–1600 cm⁻¹: C=N stretching (Pyrazole ring).[1]
-
1080–1095 cm⁻¹: C-Cl stretching (Aryl chloride). Crucial for distinguishing from non-halogenated analogs.
Purity Analysis: Bulk vs. Specific
Comparative Analysis: Elemental Analysis vs. HPLC
| Feature | Elemental Analysis (CHN) | HPLC (High-Performance Liquid Chromatography) |
| Scope | Bulk Purity (Global) | Specific Impurity Profiling |
| Target Data | % Carbon, % Hydrogen, % Nitrogen | Retention Time, Peak Area % |
| Sensitivity | Low (Requires >0.3% deviation to detect) | High (Can detect <0.1% impurities) |
| Best For... | Confirming chemical formula and solvent content. | Detecting unreacted hydrazone or Vilsmeier byproducts. |
Theoretical Elemental Composition (C₁₆H₁₀Cl₂N₂O):
-
Carbon: 60.59%
-
Hydrogen: 3.18%
-
Nitrogen: 8.83%
Protocol Note: If your Carbon value is significantly lower than 60.59% but Nitrogen is correct, check for trapped Dichloromethane (DCM) or Chloroform solvents, which are often used in extraction but are heavy and lower the %C.
Synthesis Context & Impurity Profiling
Understanding the synthesis (typically Vilsmeier-Haack reaction ) is vital for characterizing impurities.
Reaction Pathway:
-
Precursor: 4-Chloroacetophenone (4-chlorophenyl)hydrazone.
-
Reagent: POCl₃ / DMF (Vilsmeier Reagent).[2]
-
Product: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Common Impurities to Characterize:
-
Unreacted Hydrazone: Look for N-H stretch in IR (~3200-3400 cm⁻¹) which should be absent in the pure product.
-
Mono-formylated intermediates: Rare, but possible if POCl₃ was insufficient.
-
Phosphorus residues: If the quench was inefficient. Detectable via ³¹P NMR or ash content analysis.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating this specific compound, distinguishing it from common failures.
Caption: Logical workflow for the structural validation of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, prioritizing purity checkpoints.
Experimental Protocols
Protocol A: Sample Preparation for ¹H NMR
-
Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6) or CDCl₃ (Chloroform-d).
-
Note: The aldehyde proton is often more distinct in DMSO-d₆ due to lack of exchange and better solubility for bis-aryl systems.
-
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common with pyrazole aggregates), filter through a cotton plug into the NMR tube to prevent line broadening.
Protocol B: Elemental Analysis (CHN)
-
Drying: The sample must be dried under vacuum (0.1 mmHg) at 60°C for 4 hours prior to analysis.
-
Reason: Pyrazole derivatives often trap ethanol or DMF from recrystallization.
-
-
Tolerance: Acceptable range is ±0.4% from theoretical values.
-
Calculated: C: 60.59%, H: 3.18%, N: 8.83%.
-
Found (Example Acceptable): C: 60.45%, H: 3.25%, N: 8.79%.
-
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
-
Structural Analogs & Crystallography
-
Biological Activity & Characterization
- Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Source: NIH / PubMed Central.
-
URL:[Link]
-
CAS Registry Data
-
Title: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-48-9).
- Source: Sigma-Aldrich / CAS Common Chemistry.
-
URL:[Link]
-
Sources
Validating structure of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde using 13C NMR
An In-Depth Guide to the Structural Validation of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde using ¹³C NMR Spectroscopy
In the landscape of drug development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a small molecule.
This guide provides a comprehensive, field-proven walkthrough for validating the structure of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde , a compound of interest in synthetic chemistry. We will delve into the theoretical prediction of its ¹³C NMR spectrum, present a robust experimental protocol, and compare the expected data with that of a potential isomer to demonstrate the discerning power of this technique.
The Principle: Why ¹³C NMR is Definitive for Structural Elucidation
Unlike ¹H NMR, where signal integration provides proton counts and spin-spin coupling reveals neighboring protons, standard proton-decoupled ¹³C NMR provides a simpler, yet profoundly informative, output: a single peak for each chemically non-equivalent carbon atom.[1][2] The position of this peak, its chemical shift (δ), is exquisitely sensitive to the local electronic environment, offering a unique fingerprint of the carbon's role within the molecule.[1][3]
For a molecule like 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, the specific arrangement of the two distinct chlorophenyl rings and the carbaldehyde group on the pyrazole core creates a unique set of carbon environments. Any deviation from this specific isomeric form would result in a measurably different ¹³C NMR spectrum.
Structural and Spectral Prediction for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
To validate the structure, we must first predict what its ¹³C NMR spectrum should look like. The proposed structure is shown below with a systematic numbering scheme for all 16 carbon atoms. Due to the lack of symmetry, we expect to observe 16 distinct signals .
Predicted Chemical Shifts (δ) in ppm:
-
Aldehyde Carbon (C16): This is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen. Its signal is expected to appear significantly downfield, typically in the δ 185-200 ppm range.[1][2][4]
-
Pyrazole Ring Carbons:
-
C3 (C-Ar): This carbon is bonded to a chlorophenyl group and two nitrogen atoms within the aromatic pyrazole ring. Its chemical shift will be significantly downfield, estimated around δ 151-155 ppm .
-
C5 (C-H): This pyrazole carbon is bonded to a hydrogen and is part of the heterocyclic aromatic system. We predict its signal to be in the region of δ 138-142 ppm .
-
C4 (C-CHO): Attached to the electron-withdrawing aldehyde group, this carbon will be shifted downfield relative to an unsubstituted pyrazole C4, likely appearing around δ 115-120 ppm .
-
-
N1-Substituted Chlorophenyl Ring (C1' to C6'):
-
C1' (Quaternary): The carbon directly attached to the pyrazole nitrogen (N1). Expected around δ 138-140 ppm .
-
C4' (C-Cl): The carbon bearing the chlorine atom. The inductive effect of chlorine will shift this signal downfield to approximately δ 133-136 ppm .
-
C2'/C6' and C3'/C5' (CH): These pairs of aromatic methine carbons will appear in the typical aromatic region of δ 120-130 ppm . The C3'/C5' carbons, being meta to the pyrazole and ortho to the chlorine, are expected around δ 129-130 ppm, while the C2'/C6' carbons, ortho to the pyrazole, should appear at a slightly higher field, around δ 120-122 ppm.
-
-
C3-Substituted Chlorophenyl Ring (C1'' to C6''):
-
C1'' (Quaternary): The carbon directly attached to the pyrazole C3. Its environment is different from C1', and it's expected around δ 129-132 ppm .
-
C4'' (C-Cl): Similar to C4', this carbon is attached to chlorine and should resonate around δ 134-137 ppm .
-
C2''/C6'' and C3''/C5'' (CH): These aromatic methine carbons will also fall within the δ 128-131 ppm range, with subtle differences based on their proximity to the pyrazole ring.
-
Experimental Workflow for Structural Validation
The following protocol outlines a self-validating system for acquiring a high-quality ¹³C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.
Caption: Workflow for 13C NMR-based structural validation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio within a reasonable time, given the low natural abundance (~1.1%) of the ¹³C isotope.[1]
-
Procedure:
-
Accurately weigh 15-25 mg of the synthesized 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean vial. The choice of solvent depends on the compound's solubility.
-
Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (~4-5 cm).
-
-
-
Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):
-
Rationale: Standardized parameters ensure consistency and allow for comparison with literature data. Proton decoupling simplifies the spectrum by removing C-H coupling, collapsing multiplets into singlets.[5]
-
Parameters:
-
Experiment: ¹³C with proton decoupling (e.g., zgpg30 pulse program).
-
Solvent: Set to the appropriate solvent (e.g., CDCl₃).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm. This range covers virtually all organic carbon signals.[1]
-
Acquisition Time (AQ): ~1.5 s.
-
Relaxation Delay (D1): 2.0 s. A sufficient delay is needed to allow carbon nuclei, especially quaternary ones, to relax back to equilibrium, though for simple identification, this value is often sufficient.
-
Number of Scans (NS): 1024. This number may be increased if the sample concentration is low to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Rationale: Correct data processing is essential for accurate chemical shift determination.
-
Procedure:
-
Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by referencing the solvent peak (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm) or the internal standard TMS at δ 0.00 ppm.
-
-
Comparison Guide: Validating the Target vs. an Isomeric Alternative
To truly demonstrate the power of ¹³C NMR, we compare the expected spectrum of our target compound with that of a plausible synthetic byproduct or isomer: 1,5-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde . In this isomer, the second chlorophenyl group is at the C5 position instead of C3. This seemingly small change will produce significant and diagnostic differences in the ¹³C NMR spectrum.
| Carbon Atom(s) | Target: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Predicted δ, ppm) | Alternative: 1,5-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Predicted δ, ppm) | Key Differentiating Feature |
| C16 (CHO) | ~186 | ~186 | No significant change expected. |
| C3 | ~152 (C-Ar) | ~158 (CH) | Diagnostic. In the target, C3 is a quaternary carbon attached to a phenyl ring. In the alternative, it is a methine (CH) carbon, which would appear at a different shift and could be confirmed with a DEPT experiment. |
| C5 | ~140 (CH) | ~145 (C-Ar) | Diagnostic. The reverse of the C3 situation. In the target, C5 is a methine carbon. In the alternative, it is a quaternary carbon attached to the second chlorophenyl ring. |
| C4 | ~117 | ~118 | Minor change expected. |
| C1' | ~139 | ~139 | Minor change expected. |
| C4' (C-Cl) | ~134 | ~134 | Minor change expected. |
| C2'/C6', C3'/C5' | ~121, ~130 | ~121, ~130 | Minor changes expected. |
| C1'' | ~130 | ~128 | The environment of the C-Ar bond is different (C3 vs C5), leading to a predictable shift difference. |
| C4'' (C-Cl) | ~135 | ~135 | Minor change expected. |
| C2''/C6'', C3''/C5'' | ~129, ~130 | ~129, ~130 | Minor changes expected. |
Analysis:
The most telling evidence for confirming the 1,3-disubstituted structure lies in the chemical shifts and nature of the pyrazole ring carbons C3 and C5 .
-
For our target molecule, we expect to see a quaternary carbon (C3) signal around δ 152 ppm and a methine carbon (CH) signal (C5) around δ 140 ppm .
-
Conversely, the 1,5-isomer would show a methine carbon (C3) at a higher field and a quaternary carbon (C5) further downfield.
An experimental spectrum that matches the predictions in the second column of the table would confirm the successful synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde . Any significant deviation, especially in the C3 and C5 chemical shifts, would indicate either the presence of the 1,5-isomer or an entirely different structure, necessitating further investigation.
Conclusion
The structural validation of a novel compound is a non-negotiable checkpoint in chemical research. As demonstrated, ¹³C NMR spectroscopy offers an exceptionally reliable and detailed method for this task. By combining theoretical prediction with a rigorous experimental protocol, researchers can unambiguously confirm the carbon framework of molecules like 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. This guide provides the strategic framework and technical details necessary to perform this validation with confidence, ensuring the integrity of subsequent scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Jimeno, M.L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace.
- SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts.
- DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy.
- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
- ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF.
- ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- Wazalwar, S., et al. (2014). Synthesis initiated with Phenyl hydrazones. Atmiya University, Rajkot, Gujarat, India.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Unknown. (n.d.). Signal Areas.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- Vora, J. J., et al. (2009). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
Sources
Comparative Reactivity & Performance Guide: 1,3-Bis(4-chlorophenyl) vs. 1,3-Diphenyl Pyrazole-4-Carbaldehyde
Topic: Comparative Reactivity of 1,3-Bis(4-chlorophenyl) vs 1,3-Diphenyl Pyrazole-4-Carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 1,3-diphenylpyrazole-4-carbaldehyde (Compound A) and its chlorinated analog, 1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde (Compound B) . While both serve as versatile precursors for Schiff bases, chalcones, and bioactive heterocycles, the introduction of chlorine atoms at the para-positions of the phenyl rings significantly alters the electronic landscape, synthetic yield, and biological potency.
Key Finding: The bis(4-chlorophenyl) derivative exhibits superior synthetic yields (up to 87% vs. ~65%) and enhanced antimicrobial efficacy due to increased lipophilicity and electrophilic activation, making it the preferred scaffold for high-potency pharmacophore development.
Chemical Structure & Electronic Profile
The core difference lies in the substituent effect on the phenyl rings at positions 1 and 3 of the pyrazole core.
| Feature | 1,3-Diphenyl (Compound A) | 1,3-Bis(4-chlorophenyl) (Compound B) |
| Substituent | Hydrogen (-H) | Chlorine (-Cl) at para-positions |
| Electronic Effect | Neutral / Weakly Activating | Electron-Withdrawing (Inductive -I > Mesomeric +M) |
| Hammett Constant ( | 0.00 | +0.23 |
| Aldehyde Character | Standard Electrophilicity | Enhanced Electrophilicity (Activated Carbonyl) |
| Lipophilicity (logP) | Moderate | High (Improved Membrane Permeability) |
Mechanistic Insight: The electron-withdrawing nature of the chlorine atoms decreases the electron density on the pyrazole ring. While this theoretically deactivates the ring toward the initial Vilsmeier-Haack formylation, experimental data suggests it stabilizes the final product, facilitating cleaner precipitation and higher isolated yields. Furthermore, the resulting aldehyde carbonyl in Compound B is more electron-deficient, making it more reactive toward nucleophiles (amines, hydrazines) in condensation reactions.
Synthesis & Yield Comparison (Vilsmeier-Haack)[1][2]
The standard synthesis for both compounds utilizes the Vilsmeier-Haack reaction , transforming the corresponding hydrazone into the 4-formyl pyrazole.[1]
Comparative Yield Data
| Compound | Precursor (Hydrazone) | Reaction Temp | Time | Isolated Yield | Ref |
| 1,3-Diphenyl | Acetophenone phenylhydrazone | 60-70°C | 4-6 h | 60 - 68% | [1, 2] |
| 1,3-Bis(4-chlorophenyl) | 4-Chloroacetophenone 4-chlorophenylhydrazone | 70-80°C | 5-6 h | 84 - 87.4% | [3, 4] |
Analysis: The chlorinated derivative consistently demonstrates higher yields. This is attributed to the lower solubility of the chlorinated product in the aqueous workup media, leading to more efficient precipitation and recovery compared to the more soluble unsubstituted parent compound.
Experimental Protocol: Synthesis of 1,3-Bis(4-chlorophenyl)pyrazole-4-carbaldehyde
Note: This protocol is self-validating through the observation of a distinct color change and precipitate formation.
-
Reagent Preparation: In a round-bottom flask, place DMF (15 mL, excess) and cool to 0–5°C in an ice bath.
-
Vilsmeier Complex Formation: Add POCl
(5 mL, 54 mmol) dropwise with stirring. Checkpoint: Ensure the solution turns pale yellow/viscous, indicating complex formation. -
Addition: Dissolve 1,3-bis(4-chlorophenyl)hydrazone (15 mmol) in minimal DMF and add dropwise to the cold Vilsmeier reagent.
-
Cyclization: Remove the ice bath and heat the mixture to 70–80°C for 5–6 hours. Checkpoint: Monitor TLC for the disappearance of the hydrazone spot.
-
Hydrolysis & Isolation: Pour the reaction mixture onto crushed ice (200 g). Neutralize with saturated NaHCO
solution until pH 7–8. -
Purification: Filter the resulting precipitate, wash copiously with cold water, and recrystallize from ethanol/DMF.
-
Expected Product: White to pale yellow crystals.
-
Melting Point: ~143–145°C.
-
Reactivity Profile: Condensation Reactions
The primary application of these aldehydes is in the synthesis of Schiff bases and chalcones.
Reaction: Schiff Base Formation
Pathway: Aldehyde + Primary Amine
-
Compound A (Diphenyl): Reacts readily but may require acid catalysis (glacial acetic acid) and refluxing ethanol for 2-4 hours.
-
Compound B (Bis-Chloro): The enhanced electrophilicity of the carbonyl carbon often allows for faster reaction rates (1-2 hours) and higher conversion in milder conditions (e.g., grinding/solvent-free methods or microwave irradiation).
Figure 1: General pathway for Schiff base formation. The electron-withdrawing chlorine substituents in Compound B accelerate the nucleophilic attack step.
Biological Performance Comparison
In drug discovery, the bis(4-chlorophenyl) scaffold is statistically superior due to the "Chlorine Effect"—enhancing lipophilicity (logP) and specific binding interactions.
Antimicrobial Efficacy (MIC Values in g/mL)
Lower values indicate higher potency.
| Organism | 1,3-Diphenyl Derivative | 1,3-Bis(4-chlorophenyl) Derivative | Performance Delta |
| S. aureus (Gram +) | 12.5 - 25.0 | 6.25 - 12.5 | 2x Potency |
| E. coli (Gram -) | 25.0 - 50.0 | 12.5 - 25.0 | 2x Potency |
| C. albicans (Fungal) | 50.0 | 25.0 | 2x Potency |
Data Source: Comparative analysis of MIC data from multiple studies [3, 5, 6]. Interpretation: The presence of chlorine facilitates penetration through the lipid bilayer of the bacterial cell wall, a critical factor for intracellular targets.
Visual Synthesis Workflow
The following diagram outlines the Vilsmeier-Haack synthesis pathway, highlighting the critical divergence in yield based on the starting material.
Figure 2: Synthesis workflow comparing the yield outcomes. The chlorinated derivative (Product B) offers a more efficient synthetic route.
References
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Asian Journal of Chemistry. "Synthesis of Schiff base compounds... 1-aryl-pyrazole-4-carbaldehyde...". Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism & Application: Master Organic Chemistry. "Vilsmeier-Haack Reaction: Installing an aldehyde on an electron-rich aromatic ring". Available at: [Link]
-
High Yield of Chlorinated Derivative: NIH / PMC. "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde... Yield: 3.7 g, 87.4%". Available at: [Link]
-
Antimicrobial Activity Comparison: Journal of Pharmaceutical and Scientific Innovation. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety... chloro and bromo possessing moiety have shown enhanced biological activity".[2] Available at: [Link]
-
Biological Evaluation: MDPI. "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives". Available at: [Link]
Sources
Safety Operating Guide
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Comprehensive Operational and Disposal Guide
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following an SDS—it requires a deep understanding of chemical causality. 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-48-9) is a highly valuable building block used in the synthesis of anti-inflammatory and oncology drugs. However, its bis-chlorophenyl pyrazole core presents specific logistical and environmental challenges.
Because this compound contains covalently bound halogens, improper disposal can lead to the generation of highly toxic environmental pollutants, including dioxins[1]. This guide provides drug development professionals with a self-validating system for the safe handling, reaction integration, and strictly regulated disposal of this compound.
I. Physicochemical & Hazard Profile
To design a safe operational workflow, we must first understand the physical and regulatory nature of the compound. The presence of two chlorine atoms dictates both its solubility profile and its end-of-life destruction pathway.
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 618098-48-9 | Essential for exact SDS tracking and EHS waste logging. |
| Molecular Formula | C16H10Cl2N2O | High halogen content mandates strict segregation into halogenated waste streams. |
| Molecular Weight | 317.17 g/mol | Highly lipophilic; requires halogenated or polar aprotic solvents for dissolution. |
| Physical State | Solid (Powder) | High risk of aerosolization; must be handled strictly within a chemical fume hood. |
| Regulatory Status | RCRA Regulated (Halogenated)[2] | Subject to EPA 40 CFR Part 268 Land Disposal Restrictions. Cannot be sink-disposed. |
II. Operational Methodology: Synthesis Integration
The most common application for this aldehyde is the formation of complex amines via reductive amination. The following protocol demonstrates how to handle the compound safely while setting up the downstream waste streams.
Standard Operating Procedure: Reductive Amination
-
Preparation & Weighing: In a certified chemical fume hood, weigh 1.0 equivalent of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
-
Causality: The fine powder is a potential respiratory irritant. The fume hood maintains negative pressure to protect the operator from aerosolized particulates.
-
-
Solvation: Dissolve the solid in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Causality: The highly lipophilic bis-chlorophenyl core is poorly soluble in standard alcohols but dissolves readily in halogenated solvents, ensuring a homogenous reaction mixture.
-
-
Imine Formation: Add 1.2 eq of the target amine and a catalytic amount of glacial acetic acid. Stir for 2 hours under an inert nitrogen atmosphere.
-
Causality: The aldehyde moiety is electrophilic but prone to slow oxidation in ambient air. Nitrogen prevents degradation into the corresponding carboxylic acid.
-
-
Reduction: Slowly add 1.5 eq of sodium triacetoxyborohydride (STAB).
-
Causality: STAB is a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde or generating excessive, dangerous hydrogen gas.
-
-
Quenching & Phase Separation: Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted hydride. The resulting biphasic mixture sets the stage for our critical waste segregation step.
-
III. Comprehensive Disposal & Waste Segregation Protocol
The disposal of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde and its associated reaction mother liquors is strictly governed by environmental regulations regarding Halogenated Organic Compounds (HOCs)[2].
Step 1: Strict Source Segregation (The "No-Mix" Rule) All liquid waste containing traces of this compound must be routed to a dedicated "Halogenated Organic Waste" container. It must never be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
Causality: If halogenated waste is mixed with standard flammable waste and sent to a conventional incinerator, the low-temperature combustion of the chlorine atoms will generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].
Step 2: Containment and Labeling Transfer the organic layer waste into a chemically compatible High-Density Polyethylene (HDPE) carboy.
-
Causality: HDPE is highly resistant to halogenated organics, whereas standard plastics (like polystyrene or low-density polyethylene) will degrade, swell, or leach over time. Immediately affix a hazardous waste label, explicitly checking the "Toxic" and "Halogenated" identifiers.
Step 3: Spill Response and Decontamination In the event of a powder spill on the benchtop, do not sweep it dry .
-
Causality: Dry sweeping aerosolizes the toxic chlorinated powder, drastically increasing inhalation risk. Instead, gently cover the spill with damp inert absorbent pads or vermiculite. Scoop the absorbed material into a solid hazardous waste bag, seal it, and label it as solid halogenated waste.
Step 4: Final Destruction (EHS Handoff) Your facility's Environmental Health & Safety (EHS) team will transport this waste to a specialized treatment facility for High-Temperature Rotary Kiln Incineration.
-
Causality: To completely break the robust carbon-chlorine bonds without forming dioxins, the incinerator must operate at extreme temperatures (>1000°C). Furthermore, the facility must be equipped with caustic scrubbers (e.g., NaOH spray systems) to neutralize the highly corrosive hydrochloric acid (HCl) gas generated during the combustion of the chlorophenyl rings[3].
IV. Halogenated Waste Lifecycle Visualization
The following diagram illustrates the critical decision matrix for handling and disposing of this compound, ensuring compliance and safety from the benchtop to final destruction.
Fig 1: Lifecycle and segregation workflow for halogenated organic compounds.
V. References
-
U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." U.S. Government. Available at: [Link]
-
Kodavanti, P. R. S., et al. "Perspective on halogenated organic compounds and their environmental impact." National Institutes of Health (NIH) / PMC. Available at: [Link]
Sources
Personal protective equipment for handling 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
The following technical guide details the safety, operational, and disposal protocols for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-48-9).
This guide is structured for researchers and drug development professionals requiring immediate, actionable data. It synthesizes structural analog data (chlorinated pyrazoles) with "Universal Precaution" standards to ensure safety in the absence of compound-specific toxicological monographs.[1]
Part 1: Executive Safety Snapshot
| Parameter | Critical Detail |
| Chemical Name | 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 618098-48-9 |
| Molecular Formula | C₁₆H₁₀Cl₂N₂O |
| Molecular Weight | 317.17 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Signal Word | WARNING (Based on structural class analogs) |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |
| Storage | Inert atmosphere (Argon/Nitrogen); 2-8°C recommended (Aldehydes oxidize to acids).[1] |
Critical Note: As a specialized research intermediate, comprehensive toxicological data (LD50) may be unavailable. Treat this compound as a potential sensitizer and aquatic toxin due to the bis-chlorinated aromatic structure.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Selection of PPE must be dynamic, based on the specific operation being performed.
Glove Compatibility & Selection
Based on permeation data for chlorinated aromatic solutions.[1]
| Operation | Glove Material | Thickness | Breakthrough Time | Action |
| Standard Handling (Weighing, Transfer) | Nitrile | ≥ 0.11 mm | > 480 min (Solid)< 10 min (Solvent) | Change immediately upon splash.[1] |
| Synthesis / Workup (DCM/Chloroform Solvents) | Silver Shield / Laminate | Multi-layer | > 480 min | Mandatory for handling concentrated solutions in halogenated solvents. |
| Glassware Cleaning | Heavy Duty Nitrile | ≥ 0.20 mm | N/A | Use over standard gloves for abrasion resistance. |
Respiratory & Eye Protection
-
Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Respiratory (Secondary): If fume hood is unavailable or during spill cleanup, use a P100 (HEPA) half-mask respirator .[1]
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are required if handling fine powder to prevent dust ingress. Standard safety glasses with side shields are acceptable only for closed-system handling.[1]
Part 3: Operational Handling Protocol
Workflow Logic: PPE Decision Tree
The following logic gate ensures the correct safety tier is selected before work begins.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1]
Step-by-Step Handling Procedure
Step 1: Weighing & Transfer (Solid Phase) [1]
-
Static Control: Pyrazole aldehydes are often electrostatic. Use an antistatic gun or polonium strip inside the balance chamber to prevent powder scattering.
-
Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a powder funnel and weigh into a tared, screw-cap vial. Never weigh on an open spatula outside a hood.
-
Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DMF, DMSO, or DCM) to minimize dust exposure time.
Step 2: Reaction Setup (Inert Atmosphere) Rationale: Aldehydes at the C4 position of pyrazoles are susceptible to autoxidation to carboxylic acids.[1]
-
Flame-dry glassware and cool under Argon or Nitrogen flow.[1]
-
Add 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
-
Seal with a rubber septum and secure with copper wire or a Keck clip.
-
Ventilation: Ensure the inert gas exit line bubbles through mineral oil or vents directly into the rear baffle of the fume hood.
Step 3: Quenching & Workup [1]
-
Acidification Risk: If using acid workups, be aware that chlorinated aromatics can increase lipophilicity, facilitating skin absorption.
-
Phase Separation: Use a separatory funnel inside the hood.
-
Pressure Release: Vent the funnel frequently. Chlorinated solvents (often used for extraction) build pressure rapidly.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Figure 2: Decision tree for safe spill cleanup, prioritizing dust suppression.[1]
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes , holding eyelids apart. The chlorinated nature increases the risk of corneal damage.
-
Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (ethanol/isopropanol) as this may increase the transdermal absorption of the lipophilic pyrazole.
-
Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention.
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Container: High-density polyethylene (HDPE) or glass carboy.[1]
-
Labeling: Must clearly state "Halogenated Organic - Pyrazole Derivative."[1]
References
-
Sigma-Aldrich. Product Specification: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-48-9).[1][7] Link[1]
-
Fisher Scientific.[2] Safety Data Sheet: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Structural Analog). Link
-
PubChem. Compound Summary: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde.[1] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
